To understand succinonitrile-d4, it's helpful to first consider its non-deuterated form and the rationale for deuteration.
N≡C-CH₂-CH₂-C≡N [1]. It appears as colorless, waxy crystals with a melting point of 58 °C [1]. Its primary industrial use is as a precursor for 1,4-diaminobutane in nylon production [2]. A emerging application is as a solid-state electrolyte solvent in lithium batteries [1] [2].The "d4" in this compound indicates that four hydrogen atoms have been replaced by deuterium. Based on standard deuteration practices, these atoms are almost certainly the four hydrogens in the two -CH₂- (methylene) groups.
The table below summarizes the key information for the deuterated compound, inferred from the properties of succinonitrile and standard deuteration effects.
| Property | Description for this compound |
|---|---|
| Systematic Name | Butanedinitrile-d4 |
| Molecular Formula | C4D4N2 |
| CAS Number | Information not available in search results |
| Structure | N≡C-CD2-CD2-C≡N |
| Primary Application | Internal Standard in Mass Spectrometry: Its distinct mass allows for precise quantification of non-deuterated succinonitrile or related metabolites in complex biological samples [5] [4]. |
| Key Characteristic | The C–D bonds are resistant to certain metabolic and chemical degradation pathways (Kinetic Isotope Effect) [3]. |
| Synthetic Challenge | Avoiding deuterium loss or scrambling during synthesis, particularly when creating synthetic precursors with carbonyl groups (oxo precursors) [6]. |
While a specific, step-by-step protocol for this compound is not provided in the search results, the following general methodologies are applicable.
The synthesis of deuterated compounds like this compound often involves using deuterated building blocks. The following diagram outlines a generalized convergent strategy based on these principles.
Synthetic strategy for this compound using a convergent approach with a deuterated synthon.
Key Techniques from Literature:
Confirming the structure and isotopic purity of this compound requires a combination of techniques.
²H-NMR) or proton NMR (¹H-NMR) can confirm the specific locations of the deuterium atoms and the absence of proton signals in the deuterated positions [4].The use of deuterated compounds has evolved from a "deuterium switch" strategy to an integral part of novel drug discovery [3].
The field of deuterated pharmaceuticals is maturing. The success of recent drugs has validated deuteration as a strategy to optimize pharmacokinetics and safety profiles [3]. Future directions include overcoming the synthetic and analytical challenges associated with complex deuterated molecules and expanding their application into new therapeutic areas [3] [4].
Succinonitrile-d4 (CAS 23923-29-7) is a deuterium-labeled analog of succinonitrile, where the four hydrogen atoms are replaced with deuterium. This isotopic substitution makes it valuable for spectroscopic studies and tracing molecular interactions in research [1] [2].
| Property | Description |
|---|---|
| CAS Number | 23923-29-7 [1] [2] |
| Linear Molecular Formula | NCCD₂CD₂CN [1] |
| Average Molecular Weight | 84.11 g/mol [1] |
| Melting Point | 49-56 °C [2] |
| Physical Form | Crystalline solid [2] |
| Primary Use | Research & Development [2] |
The most prominent and well-documented research application for succinonitrile (SN) is in the development of solid-state lithium metal batteries (LMBs). While most studies use the standard compound, this compound would be employed in similar contexts where isotopic labeling is required to gain deeper mechanistic insights [3] [4] [5].
Succinonitrile functions as a key component in solid polymer electrolytes (SPEs) or plastic crystal electrolytes due to its high ability to dissolve lithium salts and conduct Li+ ions through its molecular isomerism [3] [5]. The experimental focus is on stabilizing the interface between the succinonitrile-based electrolyte and the lithium metal anode to prevent corrosion from its cyanide groups and to suppress the growth of lithium dendrites [3].
The diagram below illustrates a key experimental strategy to address the challenge of interface stability in these batteries.
Research demonstrates that stabilizing the SN/Li anode interface leads to significant performance improvements in solid-state batteries. The table below summarizes key electrochemical data from recent studies.
| Electrolyte System / Cell Configuration | Key Electrochemical Properties & Performance | Citation |
|---|
| SN-based electrolyte with conformation inversion strategy (using PAMPSLi brushes) in Li|LiFePO₄ battery. | Discharge capacity: 115.0 mAh g⁻¹ after 1,500 cycles at 3C. Excellent long-term cycling stability. | [3] | | Composite Solid Electrolyte (pSCN/LLZTO) via SN polymerization on garnet surface. Li|LNMO battery. | Capacity retention: 88.59% over 200 cycles at 1C. Li⁺ transference number: 0.89. Ionic conductivity: 3.54 × 10⁻⁵ S cm⁻¹ at 30°C. | [4] | | Mixed organic/ionic liquid electrolyte (MOILE) with 5 wt% SN additive. | Ionic conductivity: Increased from ~14 to ~26 mS·cm⁻¹ at room temperature. Capacity retention: LiCoO₂ cathode with SN showed only 14% capacity loss vs. 39% without SN at 50th cycle. | [5] |
This compound is a specialty chemical offered by various suppliers for research purposes. One supplier lists a 5 mg sample with a purity of 95.00% at a price of $497.95 [2].
| Property | Succinonitrile | Succinonitrile-d4 |
|---|---|---|
| Chemical Formula | C₄H₄N₂ [1] [2] [3] | C₄D₄N₂ [4] |
| Molecular Weight | 80.09 g·mol⁻¹ [2] [5] [3] | ~84.11 g·mol⁻¹ (Estimated) |
| CAS Registry Number | 110-61-2 [1] [6] [2] | 23923-29-7 [4] |
| Isotopic Purity | Not Applicable | 98 atom % D [4] |
| Melting Point | 50-58 °C (literature range) [1] [6] [2] | 49-56 °C (literature) [4] |
| Chemical Structure | N#C–CH₂–CH₂–C#N [1] [6] | N#C–CD₂–CD₂–C#N [4] |
| Primary Application | Plastic crystal in solid polymer electrolytes [7] [6] [8]; Precursor to 1,4-diaminobutane [6] [8] | Deuterated standard for analytical applications (e.g., NMR, MS) [4] [9] |
| Quality/Assay | ≥97.0% to >99.0% (GC) [6] [5] | 99% (CP) [4] |
The following diagram illustrates the primary roles and relationships of these two compounds in a research context:
Succinonitrile is a colorless, waxy solid at room temperature with a melting point around 58 °C [1]. Its most significant characteristic is its plastic crystalline nature [7] [6] [8]. This property makes it exceptionally valuable in materials science, particularly as a solid-state plasticizer.
This compound is a deuterated analog, meaning its four hydrogen atoms (H) are replaced with deuterium (D), a heavier, stable isotope of hydrogen [4]. This subtle change has a minimal effect on its basic physical chemistry (like melting point) [4] but a profound impact on its spectroscopic properties.
The following methodology is adapted from research on preparing PEO-Succinonitrile blends for solid electrolytes [7]. This protocol outlines the key steps for creating a homogeneous mixture where Succinonitrile acts as a plasticizer.
Procedure Details:
Since the search could not retrieve a complete protocol, here is a general framework you can use as a template to structure your own application notes once you find the necessary data.
| Section | Description & Key Content to Include |
|---|---|
| 1. Objective | Briefly state the goal (e.g., "To develop and validate a precise LC-MS/MS method for the quantification of Succinonitrile-d4 in [specific matrix] using this compound as an internal standard."). |
| 2. Materials & Reagents | List chemicals, reference standards (this compound, and the analytic of interest), solvents, and equipment (e.g., HPLC system, mass spectrometer, column type). |
| 3. Sample Preparation | Detail the step-by-step procedure: weighing, dilution, extraction, purification, filtration, etc. |
| 4. Instrumental Parameters | Specify all instrument settings in a table: mobile phase composition, flow rate, column temperature, injection volume, MS ionization mode, and monitored ions (MRM transitions). |
| 5. Validation Data | Create tables summarizing results for key validation parameters: linearity range, precision (RSD%), accuracy (%), limit of detection (LOD), and limit of quantification (LOQ). |
The diagram below outlines a logical workflow for developing an analytical method, which you can adapt for this compound quantification.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds (d4), are crucial in quantitative mass spectrometry. They correct for analyte loss during sample preparation and mitigate matrix effects during ionization, significantly improving the accuracy and precision of data. The general principle involves adding a known quantity of the SIL-IS to a sample before processing. The ratio of the native analyte's signal to the internal standard's signal is then used for quantification, normalizing for any variability in the analytical workflow [1].
This protocol details a general method for quantifying an analyte using its deuterated internal standard, applicable to biological samples like urine or plasma.
2.1 Materials and Reagents
2.2 Sample Preparation Workflow The following diagram illustrates the core sample preparation steps:
2.3 Instrumental Analysis: GC-MS The prepared sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| Analyte | To be determined | Base peak for analyte | Confirmatory ion for analyte |
| Internal Standard | To be determined | Base peak for internal standard | Confirmatory ion for internal standard |
2.4 Data Normalization and Calculation The intensity of the native analyte is normalized against the intensity of the deuterated internal standard to generate a response ratio. This ratio is then used for quantification [1]. The logical flow of data processing is shown below.
The following table summarizes key performance characteristics that should be determined during method validation.
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Extraction Recovery | ~80% (e.g., 78-81% for similar nitriles) [2] | Consistent and high |
| Linear Range | To be determined | R² > 0.99 |
| Precision (RSD) | < 10% [2] | < 15% |
| LOD / LOQ | To be determined | Signal-to-noise > 3 / 10 |
Using a deuterated internal standard is the most effective approach for robust quantification. It accounts for losses during sample preparation (like the ~80% recovery in liquid-liquid extraction) and corrects for signal suppression or enhancement in the mass spectrometer ion source [2] [1]. While this protocol provides a general framework, parameters like GC temperature programs and MS ions must be optimized in the laboratory for this compound and its native compound.
1. Principle of the Method Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust analytical technique that leverages the direct proportionality between the integral area of an NMR signal and the number of nuclei giving rise to that signal [1]. This principle allows for the accurate determination of the concentration or purity of an analyte in a solution by comparing its signal to that of a reference standard with known concentration [2].
2. Materials and Equipment
3. Detailed Experimental Procedure
3.1. Sample Preparation
3.2. NMR Data Acquisition Transfer the prepared solution into a clean, dry NMR tube. The acquisition parameters must be carefully set to ensure quantitative results [1]:
3.3. Data Processing
The following diagram illustrates the key stages of the qNMR quantification process, from sample preparation to final calculation.
The table below summarizes the critical parameters that must be controlled and reported for a reliable qNMR assay.
| Parameter | Recommendation / Typical Value | Rationale & Considerations |
|---|---|---|
| Internal Standard | High purity, sharp singlet, non-overlapping signal (e.g., 1,4-Dinitrobenzene, Maleic acid) [2]. | Ensures accurate quantification. The signal must be resolved from both analyte and residual solvent peaks. |
| Relaxation Delay (D1) | 30-60 seconds (must be ≥ 5 x T1 of the slowest relaxing proton). | Allows for complete spin-lattice relaxation between scans, preventing signal saturation and ensuring integral accuracy [1]. |
| Pulse Angle | 90° | Provides the maximum signal intensity for a given number of spins, optimizing quantitative accuracy. |
| Number of Scans (NS) | 16-64 | Balances acquisition time with the need for a high signal-to-noise (S/N) ratio, typically > 250:1 for quantitative peaks. |
| Sample Concentration | Millimolar (mM) range. | Must be within the linear range of the spectrometer's receiver. High concentrations are preferred for good S/N. |
| Data Processing | Proper phasing and baseline correction. | Critical for obtaining correct integral values. Incorrect baseline is a major source of error in qNMR [1]. |
The purity or concentration of the analyte ((P_x)) is calculated using the following formula, which accounts for the relative integral areas, number of nuclei, molar masses, and masses of the analyte and standard [2]:
[ P_x = \frac{I_x}{I_{std}} \times \frac{N_{std}}{N_x} \times \frac{M_x}{M_{std}} \times \frac{m_{std}}{m_x} \times P_{std} ]
Where:
The relentless pursuit of enhanced energy storage solutions has positioned lithium metal batteries (LMBs) as promising candidates for next-generation battery technology due to their high theoretical capacity (3,860 mAh g⁻¹) and low electrochemical potential (-3.04 V versus standard hydrogen electrode). However, critical challenges related to safety concerns with flammable liquid electrolytes and uncontrolled lithium dendrite growth have hindered their commercial implementation. Solid-state electrolytes have emerged as a potential solution to these challenges, with succinonitrile (SN)-based systems demonstrating exceptional promise for creating safe, high-energy-density batteries capable of operation across an extensive temperature range.
Succinonitrile (N≡C–CH₂–CH₂–C≡N) is an organic crystalline compound that exhibits a plastic-crystalline phase at room temperature, characterized by long-range structural order with rotational disorder of molecules. This unique combination results in a solid-state material with liquid-like transport properties, making it an ideal matrix for solid-state ionic conductors [1]. The pioneering work published in Nature Materials in 2004 first established SN as a universal matrix for solid-state ionic conductors, demonstrating conductivity values reaching 3 mS cm⁻¹ at 25°C – approximately two orders of magnitude higher than conventional polymer electrolytes [1]. This breakthrough opened avenues for developing easily processed solid electrolytes with performance characteristics competitive with liquid systems.
Recent advances in electrolyte engineering have further expanded the applications of SN-based electrolytes. Research published in 2025 demonstrates that SN-dominated solvation chemistry combined with fluoroethylene carbonate (FEC)-derived interface engineering enables wide-temperature-range operation of LMBs while optimally tuning electrolyte microstructures for facile Li-ion conduction [2]. The integration of these components facilitates the creation of mechanically and chemically stable interphases critical for long-term battery cycling stability. These developments highlight the continuing evolution of SN-based electrolyte systems toward practical implementation in advanced battery technologies.
Succinonitrile possesses several unique physicochemical properties that make it particularly suitable for electrolyte applications in advanced batteries. As a highly polar medium in its plastic-crystal form, SN demonstrates exceptional solvating power for a wide variety of lithium salts, enabling the preparation of numerous materials with high ionic conductivity [1]. The plastic-crystalline phase of SN exhibits high diffusivity and significant plasticity, allowing for ease of processing and formulation into various electrochemical devices [1]. These characteristics stem from the molecular structure of SN, which consists of a simple dinitrile arrangement (N≡C–CH₂–CH₂–C≡N) that facilitates rotational disorder in the crystalline state while maintaining structural integrity.
The high dielectric constant of succinonitrile (approximately 55 at 25°C) enables effective salt dissociation, which is crucial for achieving high ionic conductivity in solid-state systems [1]. This property allows SN-based electrolytes to generate sufficient free charge carriers for efficient ion transport, addressing a common limitation in many solid electrolyte systems. Additionally, SN exhibits a low melting point (approximately 58°C for the pure crystalline form) and forms a plastic crystal phase between -40°C and 58°C, providing a wide operational temperature window for battery applications [2]. The combination of these properties creates an exceptional host matrix for creating solid-state ionic conductors with performance characteristics approaching those of liquid electrolytes.
Enhanced Ionic Conductivity: SN-based solid electrolytes achieve ionic conductivities up to 3 mS cm⁻¹ at room temperature, significantly surpassing traditional polymer electrolytes by approximately two orders of magnitude [1]. This high conductivity stems from the unique plastic-crystalline structure that facilitates rapid ion transport while maintaining solid-state characteristics.
Interphase Stabilization: Succinonitrile participates in the formation of protective interphase layers on both electrodes. On the anode side, SN contributes to forming a stable solid-electrolyte interphase (SEI) rich in Li₃N, which prevents unwanted side reactions and suppresses lithium dendrite growth [2] [3]. On the cathode side, SN promotes the build-up of an electron- and nitrogen-rich C≡N-based cathode-electrolyte interface that mitigates transition metal-ion dissolution, microcrack formation, and structural degradation in high-voltage cathodes like NCM811 [2].
Wide Temperature Operation: The integration of SN with complementary materials such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) enables battery operation across an extended temperature range [2]. TTE exhibits low solvation power and enables the formation of desirable Li-ion conduction pathways, including a deep depression of the electrolyte melting point and low-viscosity Li-ion channels for low-temperature operation.
The preparation of high-performance SN-based composite solid electrolytes requires meticulous control of composition and processing parameters. The following protocol describes the synthesis of a PVDF-HFP-LLZTO-SN-LiTFSI composite electrolyte with demonstrated ionic conductivity of 1.11 mS·cm⁻¹ without liquid electrolytes [4]:
Step 1: Polymer Matrix Fabrication: Prepare a porous PVDF-HFP matrix using electrospinning techniques. Dissolve PVDF-HFP pellets in a 7:3 weight ratio mixture of acetone and N,N-dimethylformamide (DMF) to achieve a 12% (w/v) solution. Stir the mixture for 12 hours at 50°C until complete dissolution. Transfer the solution to a syringe with a 21-gauge stainless steel needle and electrospin at a voltage of 15-20 kV with a flow rate of 1.0 mL/h. Collect the nanofibers on an aluminum foil-covered collector located 15 cm from the needle tip. The resulting fibrous membrane should be vacuum-dried at 60°C for 24 hours to remove residual solvent [4].
Step 2: LLZTO Filler Incorporation: Incorporate Li₆.₅La₃Zr₁.₅Ta₀.₅O₁₂ (LLZTO) ceramic filler into the polymer matrix using two complementary approaches. For the first method, disperse LLZTO nanoparticles (10-20% by weight relative to polymer) directly into the electrospinning solution and process as described above. For the second approach, create an LLZTO slurry by dispersing 0.5-1.0 g of LLZTO powder in ethanol, then vacuum-filtrate the slurry through the pre-formed PVDF-HFP membrane to achieve uniform ceramic distribution [4].
Step 3: Succinonitrile and Salt Addition: Prepare the electrolyte solution by dissolving lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in molten succinonitrile at a molar ratio of 1:4 to 1:6 (LiTFSI:SN). Heat the mixture to 70°C with continuous stirring until a homogeneous transparent liquid forms. Then, infiltrate the SN-LiTFSI solution into the PVDF-HFP-LLZTO composite membrane by drop-casting followed by vacuum-assisted impregnation. Allow the membrane to saturate completely before removing excess electrolyte [4].
For applications requiring extended temperature operation, the following formulation optimized for wide-temperature performance has been demonstrated in recent research [2]:
Step 1: Base Electrolyte Preparation: Combine succinonitrile with LiTFSI at a 3:1 molar ratio (SN:Li) and heat at 70°C until completely molten and homogeneous. This creates the primary conductive matrix with high ionic conductivity.
Step 2: Additive Incorporation: Introduce fluoroethylene carbonate (FEC) at 5-10% by weight and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) at 15-20% by weight to the molten SN-LiTFSI mixture. Maintain temperature at 70°C with continuous stirring for 2 hours to ensure complete mixing [2].
Step 3: Thermal Treatment: Subject the final electrolyte mixture to a stepwise thermal annealing process by first maintaining at 80°C for 1 hour, then cooling slowly to room temperature at a rate of 0.5°C per minute. This process enhances the uniformity and stability of the resulting solid electrolyte [2].
Symmetric Li|Li cells provide critical information about interface stability and lithium deposition behavior:
Electrode Preparation: Punch lithium metal discs (diameter: 15 mm, thickness: 200-500 μm) in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Polish the lithium surface gently with a stainless steel blade to remove native passivation layers immediately before use.
Cell Assembly: Assemble CR2032 coin cells by placing the SN-based electrolyte membrane between two lithium electrodes. Apply uniform pressure of 1-2 MPa during cell assembly to ensure intimate contact between electrolyte and electrodes. Use polypropylene or stainless steel spacers as needed to maintain consistent stack pressure [4].
Cycling Conditions: Cycle the symmetric cells at current densities ranging from 0.1 to 0.5 mA cm⁻² with fixed areal capacity (0.5-1.0 mAh cm⁻²) per half-cycle. Monitor voltage profiles continuously to detect signs of dendrite formation or interface degradation. Stable cycling for >600 hours demonstrates effective dendrite suppression [4].
Cathode Preparation: Prepare NCM811 cathodes by mixing active material, conductive carbon, and PVDF binder in a ratio of 90:5:5 in N-methyl-2-pyrrolidone (NMP) solvent. Coat the slurry onto aluminum foil (20 μm thickness) using a doctor blade with controlled thickness (100-150 μm wet coating). Dry the electrodes at 120°C under vacuum for 12 hours before calendaring to desired density [2].
Cell Assembly: In an argon-filled glovebox, assemble stacked pouch cells or coin cells with the NCM811 cathode, SN-based electrolyte (50-100 μm thickness), and lithium metal anode (or graphite anode for lithium-ion configurations). Include current collectors and appropriate spacers to maintain uniform stack pressure [2].
Electrochemical Testing: Cycle the full cells between 2.8-4.3 V at various C-rates (0.1C to 2C) at temperatures ranging from -20°C to 60°C. Evaluate cycle life, rate capability, and voltage polarization to assess overall performance. Characterize capacity retention over >200 cycles to verify long-term stability [2] [4].
Table 1: Electrochemical Properties of Different SN-Based Electrolyte Formulations
| Electrolyte Composition | Ionic Conductivity at 25°C (mS cm⁻¹) | Activation Energy (eV) | Li⁺ Transference Number | Electrochemical Window (V) |
|---|---|---|---|---|
| SN-LiTFSI (1:4) [1] | 3.0 | 0.25 | 0.5 | 4.5 |
| PVDF-HFP-LLZTO-SN-LiTFSI [4] | 1.11 | 0.31 | 0.62 | 4.8 |
| SN-FEC-TTE-LiTFSI [2] | 2.4 | 0.22 | 0.58 | 5.1 |
| PEO-LiTFSI (comparison) [1] | 0.01-0.1 | 0.40 | 0.2-0.3 | 3.8 |
The data presented in Table 1 demonstrates the superior ionic conductivity of SN-based electrolytes compared to conventional polymer electrolytes like PEO. The addition of ceramic fillers (LLZTO) and interface modifiers (FEC, TTE) further enhances the electrochemical stability window, enabling compatibility with high-voltage cathode materials. The Li⁺ transference numbers exceeding 0.5 in optimized formulations indicate predominantly cationic conduction, which reduces concentration polarization during cycling and improves rate capability.
Table 2: Performance of Lithium Metal Batteries with SN-Based Electrolytes
| Battery Configuration | Cycle Life (cycles) | Capacity Retention (%) | Operating Temperature Range (°C) | Coulombic Efficiency (%) |
|---|---|---|---|---|
| Li|SN-Based Electrolyte|Li [4] | >600 (symmetric) | - | 25 | - |
| Li|SN-CSE|LiFePO₄ [4] | >200 | 85.3 | 25 | 99.5 |
| Li|SN-FEC-TTE|NCM811 [2] | 150 | 88.7 | -20 to 60 | 99.8 |
| Li|SN-CSE|Li-O₂ [4] | 100 | - | 25 | - |
The performance metrics summarized in Table 2 highlight the exceptional cycling stability of cells employing SN-based electrolytes across multiple battery chemistries. The wide operating temperature range enabled by SN-FEC-TTE formulations demonstrates the versatility of these electrolyte systems for applications under varying environmental conditions. The consistently high Coulombic efficiencies approaching 99.8% indicate minimal side reactions and efficient lithium deposition/stripping processes, which are critical for long-term battery durability.
Moisture Sensitivity: Succinonitrile is moderately hygroscopic and requires handling in controlled atmosphere conditions. All electrolyte preparation and cell assembly steps must be performed in an argon-filled glovebox with maintained H₂O and O₂ levels below 0.1 ppm. Exposure to moisture can lead to hydrolysis of nitrile groups, forming carboxylic acids and ammonia, which degrade electrochemical performance [1] [4].
Thermal Management During Processing: The melting transition of succinonitrile (approximately 58°C) necessitates careful temperature control during electrolyte incorporation into battery cells. Implement a stepwise heating protocol with temperatures not exceeding 80°C to prevent premurent decomposition of components. Slow cooling rates (0.5°C min⁻¹) through the phase transition promote formation of the desired plastic-crystalline phase with optimal conductive properties [2].
Interface Engineering: The formation of stable solid-electrolyte interphases (SEI) on lithium metal anodes critically determines cycling performance. Incorporate fluoroethylene carbonate (FEC) at 5-10 wt% in the formulation to promote the formation of a LiF-rich SEI layer, which enhances mechanical stability and Li⁺ transport while suppressing dendrite growth [2]. For graphite anodes, include vinylene carbonate (VC) at 1-2 wt% to form effective passivation layers.
High-Voltage Systems: For batteries utilizing high-voltage cathodes (LiNi₀.₈Mn₀.₁Co₀.₁O₂, LiCoO₂, etc.), the inherent anodic stability of SN-based electrolytes can be further enhanced through the addition of TTE (15-20 wt%), which increases the oxidation threshold to above 5.0 V vs. Li/Li⁺ [2]. This formulation suppresses transition metal dissolution and cathode electrolyte interface (CEI) degradation during high-voltage operation.
Wide-Temperature Applications: The operational temperature range of SN-based electrolytes can be extended to -40°C to 100°C through optimized composition control. For low-temperature performance, incorporate TTE to depress the freezing point and maintain ionic conductivity above 0.1 mS cm⁻¹ at -20°C [2]. For high-temperature stability (up to 100°C), increase the cross-linking density of polymer matrices and incorporate ceramic fillers (LLZTO) to enhance mechanical integrity.
Specialty Battery Systems: SN-based electrolytes demonstrate exceptional utility in advanced battery chemistries including Li-O₂ and Li-CO₂ systems, where their stability against reactive oxygen species and superoxide radicals enables enhanced cycle life [4]. The plastic-crystalline matrix provides a protective environment that mitigates cathode passivation while maintaining high oxygen permeability.
The following diagram illustrates the coordinated working mechanisms of SN-based composite electrolytes in lithium metal batteries:
Diagram 1: Working Mechanism of SN-Based Composite Electrolyte in Lithium Metal Batteries
This visualization illustrates how succinonitrile establishes coordinated mechanisms across multiple battery components. The plastic-crystal matrix enables efficient Li⁺ transport through the bulk electrolyte, while participating in the formation of protective interfaces at both electrodes. At the anode, FEC promotes a LiF-rich SEI that prevents dendrite growth and enhances cycling stability. At the cathode, SN facilitates a nitrogen-rich CEI that mitigates transition metal dissolution and structural degradation. The addition of TTE enables wide-temperature operation through melting point depression and low-viscosity channel formation.
The following flowchart details the sequential preparation protocol for high-performance SN-based composite solid electrolytes:
Diagram 2: SN-Based Composite Solid Electrolyte Preparation Workflow
The preparation workflow emphasizes the critical sequential steps for achieving high-performance SN-based electrolytes. The process begins with the creation of a porous polymer matrix through electrospinning, which provides mechanical integrity. Subsequent incorporation of ceramic LLZTO fillers enhances Li⁺ transference number and interfacial stability. The SN-LiTFSI solution preparation at controlled temperature ensures complete salt dissociation before infiltration into the polymer-ceramic matrix. Finally, thermal annealing optimizes the crystalline structure for enhanced conductivity, with rigorous quality control verifying performance specifications before battery integration.
Succinonitrile-based electrolytes represent a transformative approach to solid-state battery development, combining the safety advantages of solid electrolytes with performance characteristics competitive with liquid systems. The protocols and formulations detailed in this document provide researchers with comprehensive methodologies for implementing these advanced materials in various battery configurations. The exceptional ionic conductivity (up to 3 mS cm⁻¹), wide electrochemical window (>5.0 V), and interface stabilization capabilities of properly formulated SN-electrolytes enable their application across diverse battery systems including lithium-metal, lithium-ion, and specialty lithium-air batteries.
The continuing development of SN-based electrolytes focuses on further enhancing interfacial stability, expanding operational temperature ranges, and improving mechanical properties while maintaining high ionic conductivity. Recent advances in multi-component formulations incorporating FEC and TTE demonstrate the potential for creating electrolytes capable of supporting high-voltage cathodes like NCM811 across extensive temperature ranges from -20°C to 60°C [2]. As research progresses, SN-based electrolytes are poised to play a critical role in enabling the next generation of safe, high-energy-density batteries for applications ranging from portable electronics to electric vehicles and grid storage.
1. Introduction Succinonitrile (SN) is a prominent plastic crystal material used to develop solid-state electrolytes for lithium metal and high-voltage batteries. Its high ionic conductivity (up to 10⁻⁴ S/cm at room temperature), excellent electrode compatibility, and feasibility for solvent-free processing make it a promising candidate for safer, energy-dense batteries [1] [2]. This note provides detailed protocols for preparing and characterizing basic SN-based Plastic Crystal Electrolytes (PCEs) and advanced composite formulations.
2. Materials and Preparation
2.1. Basic Plastic Crystal Electrolyte (PCE) This protocol outlines the preparation of a fundamental SN-based electrolyte, adapted from a 2023 study [1].
Materials:
Procedure:
2.2. Polymer-Composite Plastic Crystal Electrolyte (PCE + Polymer) The following table compares the properties of different polymers when added to the basic PCE, based on the same study [1].
Table 1: Influence of Polymer Additives (10% w/w) on PCE Properties
| Polymer | Key Functional Group | Morphology | Impact on Crystallinity | Ionic Conductivity at RT | Electrochemical Stability Window |
|---|---|---|---|---|---|
| PEO | Ether | Semicrystalline | Increases | Moderate | ≥ 4.5 V vs Li/Li⁺ |
| PVP | Carbonyl | Amorphous | Increases | Moderate | - |
| PEC | Carbonate | Amorphous | Minimal Change | Low | - |
| PAN | Nitrile | Semicrystalline | Increases | 10⁻⁴ S/cm | - |
2.3. Single-Ion Conducting Composite Solid Electrolyte A 2025 study presented a protocol for creating a composite electrolyte with a high lithium-ion transference number using the spontaneous polymerization of SN on a garnet-type ceramic [3].
Materials:
Procedure:
3. Characterization Protocols and Data
3.1. Thermo-Mechanical Characterization
3.2. Electrochemical Characterization
The experimental workflow for the preparation and characterization of SN-based electrolytes is summarized below.
4. Key Performance Data The table below summarizes the electrochemical performance of different SN-based electrolytes reported in recent literature.
Table 2: Electrochemical Performance of Advanced SN-Based Electrolytes
| Electrolyte Type | Key Feature | Ionic Conductivity | Li⁺ Transference No. | Electrochemical Stability | Cycling Performance | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Entropy-Driven PCPE | Four-anion mixture (TFSI⁻, ODFB⁻, BF₄⁻, FSI⁻) | 2.01 mS/cm at RT | - | Up to 4.55 V (vs Li⁺/Li) | Li||LiCoO₂: 88.8% retention after 300 cycles at 0.5C | [4] | | CSE60–Cellulose | SN polymerized on LLZTO | 3.54 × 10⁻⁵ S/cm at 30°C | 0.89 | 0 - 4.98 V (vs Li⁺/Li) | Li||LNMO: 88.59% retention after 200 cycles at 1C | [3] | | Branched PAN PPCE | Unique 3D polymer architecture | Substantially improved vs. linear PAN | - | - | - | [2] |
The protocols outlined above demonstrate the versatility of SN as a platform for designing high-performance solid-state electrolytes. Key advancements include using entropy-driven anion mixtures to optimize solvation entropy and ion transport [4], and employing inorganic fillers like LLZTO to create single-ion conduction pathways [3]. Furthermore, the architectural design of polymer additives, such as branched PAN, is pivotal for creating continuous ion-transport channels and enhancing overall electrolyte performance [2].
A critical consideration for your work with succinonitrile-d4 will be the verification of its behavior compared to standard SN. While the preparation protocols are expected to be similar, characterization techniques like Raman spectroscopy or NMR will be essential to confirm the impact of deuteration on molecular conformation and ion-polymer matrix interactions.
Succinonitrile (SN) is a plastic crystal material that exhibits high ionic conductivity when combined with lithium salts, making it a promising candidate for solid-state electrolytes [1]. Its derivatives demonstrate high ionic conductivity, good electrochemical stability, and the ability to form stable interfaces with electrode materials [2] [3]. These properties address key challenges in solid-state batteries, such as low ionic conductivity and interfacial instability.
Here are detailed methodologies for preparing different types of SN-based electrolytes, from basic compositions to more advanced composite systems.
This protocol outlines the preparation of a foundational two-component electrolyte [1].
To improve mechanical properties, polymers can be added. The following table compares the effects of different polymers [1].
Table 1: Properties of SN-LiTFSI Electrolytes with Different Polymer Additives
| Polymer Additive | Key Morphological Influence | Ionic Conductivity at RT | Electrochemical Stability Window | Key Outcome |
|---|---|---|---|---|
| Polyacrylonitrile (PAN) | Semicrystalline | ~10⁻⁴ S/cm | -- | Highest ionic conductivity and increased mechanical strength [1]. |
| Poly(ethylene oxide) (PEO) | Semicrystalline; enhances crystallinity | -- | ≥4.5 V vs. Li⁺/Li | Extended electrochemical stability window [1]. |
| Poly(vinylpyrrolidone) (PVP) | Amorphous; enhances crystallinity | -- | -- | Lamellae-like superstructures; increased onset of SN sublimation [1]. |
| Poly(ethylene carbonate) (PEC) | Amorphous | -- | -- | Did not improve mechanical strength [1]. |
This advanced protocol describes the creation of a single-ion conducting composite electrolyte through in situ polymerization of SN on a garnet ceramic surface [2].
This formulation yields an ultra-high elasticity electrolyte, ideal for maintaining robust interfacial contact [3].
Rigorous characterization is essential to evaluate electrolyte performance. The following data summarizes the properties of the various SN-based electrolytes described above.
Table 2: Electrochemical and Mechanical Performance of Advanced SN-Based Electrolytes
| Electrolyte System | Ionic Conductivity | Li⁺ Transference No. | Mechanical Properties | Electrochemical Stability Window |
|---|---|---|---|---|
| pSCN/LLZTO-cellulose CSE [2] | 3.54 × 10⁻⁵ S/cm @ 30°C | 0.89 | Flexible membrane (35 μm thick) | 0 - 4.98 V vs. Li⁺/Li |
| PU-SN-LiTFSI SPE [3] | 2.86 × 10⁻⁴ S/cm @ RT | -- | Tensile strength: 3.8 MPa; Elongation: >3000% | -- |
| PCE + PAN [1] | ~10⁻⁴ S/cm @ RT | -- | Increased mechanical strength | -- |
The diagrams below illustrate the core experimental workflow and a key stabilization mechanism enabled by SN-based electrolytes.
Diagram 1: Experimental workflow for preparing SN-based electrolytes
Diagram 2: Mechanism of in-situ polymerization and interface stabilization
These electrolytes have demonstrated excellent performance in practical battery configurations:
Succinonitrile-based electrolytes with LiTFSI represent a versatile platform for developing high-performance solid-state lithium metal batteries. The protocols outlined provide a clear path for synthesizing electrolytes with tailored properties.
Future research directions include further optimizing the polymer-cerica synergy in composite electrolytes, exploring these concepts for sodium metal batteries [4], and scaling up the production of thin, flexible electrolyte membranes for commercial application.
Succinonitrile (SN), with the chemical structure N≡C−CH₂−CH₂−C≡N, is a low molecular weight plastic crystal that has emerged as a versatile material for advanced electrochemical applications. This dinitrile compound possesses exceptional properties that make it particularly valuable as a solid solvent or plasticizer in various energy storage and conversion devices. As a plastic crystal, SN exhibits a body-centered cubic structure between its solid-solid phase transition temperature (-35°C to -38°C) and its melting temperature (54°C to 58°C), which creates structural defects that enable high ionic mobility even in the solid state. This unique characteristic allows SN-based electrolytes to bridge the performance gap between liquid electrolytes (with high ionic conductivity but safety concerns) and traditional solid polymer electrolytes (with better safety but limited ionic transport) [1] [2].
The functional utility of SN in electrochemical systems stems from its favorable combination of physicochemical properties. SN demonstrates a high dielectric constant (ε = 55 at 25°C and 63 at 58°C), which promotes better dissociation of ionic salts, and a substantial donor number (14 kcal mol⁻¹), which enhances ion solvation. Additionally, its molecular structure features both gauche and trans isomers, where the trans isomers act as impurities that create mono-vacancies in the crystal lattice, facilitating molecular diffusivity and ion transport. The plastic crystal nature of SN also provides wax-like mechanical properties that contribute to better electrode-electrolyte contact while maintaining dimensional stability. These attributes make SN particularly valuable for developing next-generation electrolytes that combine high ionic conductivity, thermal stability, and mechanical integrity—addressing critical challenges in electrochemical devices ranging from lithium-ion and sodium-ion batteries to dye-sensitized solar cells [1] [2].
Table 1: Key properties of succinonitrile relevant to electrochemical applications
| Property | Value/Range | Electrochemical Significance |
|---|---|---|
| Molecular Weight | 80.09 g mol⁻¹ | Low molecular weight enhances mobility in composite systems |
| Melting Temperature (Tₘ) | 54-58°C | Allows solid-state operation at moderate temperatures |
| Solid-Solid Transition (Tₚc) | -35°C to -38°C | Maintains ionic conductivity below room temperature |
| Dielectric Constant (ε) | 55 at 25°C, 63 at 58°C | Promotes salt dissociation and ion pair separation |
| Donor Number | 14 kcal mol⁻¹ | Enhances cation solvation through nitrile group interactions |
| Crystal Structure | Body-centered cubic | Creates pathways for rapid ion transport |
| Thermal Stability | Up to 125°C in blends | Enables high-temperature device operation |
The electrochemical performance of SN-based electrolytes derives from their unique combination of properties that facilitate ion transport while maintaining structural integrity. The plastic crystal phase of SN exists in a cubic structure where molecules can undergo rotational and translational motions, creating a dynamic environment for ion migration. This molecular mobility, combined with SN's high dielectric constant, enables the effective dissolution and dissociation of various metal salts (Li⁺, Na⁺) while providing pathways for cation transport through coordination with the negatively polarized nitrile groups. The trans isomer content in SN creates lattice defects that further enhance ionic conductivity by providing additional sites for ion hopping. These fundamental characteristics make SN an ideal component for designing advanced electrolytes that require both high ionic conductivity and mechanical stability in demanding electrochemical applications [1] [2].
Table 2: SN-based electrolyte formulations and their electrochemical performance
| Electrolyte System | Composition | Conductivity at 25°C (S cm⁻¹) | Activation Energy (eV) | Key Applications |
|---|---|---|---|---|
| PEO-SN Solid Polymer Electrolyte | (1-x)PEO: xSN (x=0.1-0.15 mole) with LiI-I₂ | ~3-7 × 10⁻⁴ | ~0.8 | Dye-sensitized solar cells |
| PVdF-HFP Gel Polymer Electrolyte | PVdF-HFP/EC-PC/NaBF₄/SN (50 wt% SN) | ~4.55 × 10⁻³ | N/A | Sodium-ion batteries |
| PEO-NaClO₄-SN Electrolyte | PEO-NaClO₄ with 7 wt% SN | ~1.13 × 10⁻⁷ | N/A | Sodium-ion batteries |
| SN-LiTFSI Solid Electrolyte | PVdF-HFP with LiTFSI salt and SN | ~2.7 × 10⁻⁴ | N/A | Lithium metal batteries |
| PEO-TMSN Blend | 0.85PEO: 0.15TMSN with LiI-I₂ | ~1 × 10⁻⁴ | ~0.083 | High-temperature DSSCs |
The compositional optimization of SN-based electrolytes involves balancing the relative proportions of polymer matrix, plastic crystal, and ionic salt to achieve optimal performance. For solid polymer electrolytes, research indicates that SN content between 10-15 mole% in PEO matrices typically provides the best combination of reduced crystallinity and maintained mechanical properties, with the eutectic phase formation observed at x = 0.1 mole and phase separation occurring beyond x = 0.15 mole. In gel polymer electrolyte systems, higher SN concentrations (25-75 wt%) are feasible, with 50 wt% SN often delivering optimal ionic conductivity while maintaining adequate mechanical strength. The enhanced performance at this concentration is attributed to the optimal plasticization of the polymer matrix, which increases amorphous content while maintaining structural integrity. The tetramethyl variant of succinonitrile (TMSN) has also been investigated, showing higher molecular weight (136.2 g mol⁻¹), increased melting temperature (~171°C), and similar plastic crystal behavior, making it potentially suitable for applications requiring extended thermal stability [1] [2].
The standard protocol for preparing SN-modified solid polymer electrolytes involves a solution casting technique that ensures homogeneous distribution of components. Begin by weighing appropriate quantities of high molecular weight PEO (400,000 g mol⁻¹), succinonitrile (99% purity), and the desired ionic salt (e.g., LiI, NaBF₄, or LiTFSI) based on the target composition. For a typical composition of (0.9PEO:0.1SN)-LiI, use 0.9 mole fraction PEO and 0.1 mole fraction SN with the salt concentration adjusted to maintain an oxygen-to-cation ratio of 8:1 for lithium salts or 16:1 for sodium salts. Dissolve the components in a suitable anhydrous organic solvent (acetonitrile is preferred for nitrile compatibility) at a concentration of 5-10% w/v and stir continuously for 12-24 hours at 40-50°C until a homogeneous solution is obtained. Cast the solution onto chemically inert Petri dishes or Teflon molds and allow for slow solvent evaporation at room temperature for 24 hours, followed by vacuum drying at 40-50°C for an additional 24 hours to remove residual solvent. The resulting free-standing films should be approximately 50-100 μm thick, transparent, and mechanically robust with a wax-like consistency characteristic of plastic crystal composites [1].
For quality control, perform structural characterization using X-ray diffraction to confirm the reduction in PEO crystallinity and the formation of the desired composite structure. The XRD pattern should show a decrease in the characteristic PEO crystalline peaks at 2θ ≈ 19° and 23° with increasing SN content, indicating enhanced amorphous content. Thermal analysis via differential scanning calorimetry should reveal a single glass transition temperature and reduced melting enthalpy, confirming the plasticizing effect of SN. The electrochemical validation should include impedance spectroscopy to measure ionic conductivity, which typically exceeds 10⁻⁴ S cm⁻¹ at room temperature for optimized compositions. Ensure all preparation steps are conducted in a controlled atmosphere (argon-filled glove box with <1 ppm O₂ and H₂O) to prevent moisture absorption, which can significantly alter electrolyte properties [1].
The fabrication process for SN-based gel polymer electrolyte membranes (GPEMs) follows a multi-step procedure that ensures proper encapsulation of the plastic crystal within the polymer matrix. Start by dissolving the PVdF-HFP copolymer (400,000 g mol⁻¹ molecular weight) in anhydrous acetone at 8-10% w/v concentration with continuous stirring at 40°C until completely dissolved. Separately, prepare the liquid electrolyte component by mixing ethylene carbonate (EC) and propylene carbonate (PC) in a 1:1 volume ratio and dissolving the appropriate sodium salt (NaBF₄, NaClO₄, or NaTFSI) at a concentration of 1M. Add succinonitrile to the liquid electrolyte component at the desired weight percentage (25%, 50%, or 75% of the total composition) and heat gently to 60°C with stirring until a clear, homogeneous solution is obtained. Combine the polymer solution with the SN-containing liquid electrolyte gradually while maintaining vigorous stirring to ensure uniform distribution without phase separation. Cast the resulting slurry onto glass plates using a doctor blade set to 300-500 μm thickness and allow for initial solvent evaporation at room temperature for 1-2 hours, followed by vacuum drying at 70°C for 12 hours to remove residual solvent and form self-standing membranes [2].
The critical parameters for reproducible GPEM fabrication include maintaining a homogeneous mixing temperature of 50-60°C throughout the process to prevent premature crystallization of components, controlling the solvent evaporation rate to avoid bubble formation, and ensuring complete salt dissolution before membrane casting. The successful formation of GPEMs is indicated by transparent, flexible films with no visible phase separation or crystallinity. Characterization should include XRD analysis showing reduced crystallinity of PVdF-HFP (disappearance of peaks at 2θ ≈ 13.8°, 16.6°, 18.3°, 19.8°, and 39°) with increasing SN content, thermal analysis confirming stability up to 75°C, and electrochemical validation demonstrating ionic conductivity >10⁻³ S cm⁻¹ at 25°C for optimal compositions. These SN-based GPEMs typically exhibit wide electrochemical stability windows (~4.94 V), excellent ionic transference numbers (>0.8 for Na⁺), and superior wettability with contact angles <50°, making them suitable for high-performance sodium-ion battery applications [2].
Table 3: Thermal and structural properties of SN-based electrolyte systems
| Electrolyte Composition | Crystallinity (%) | Glass Transition T₉ (°C) | Thermal Stability (°C) | Ionic Conductivity at 25°C (S cm⁻¹) |
|---|---|---|---|---|
| Pure PEO | ~70-80% | -60°C | ~200°C | ≤10⁻⁵ |
| PEO-SN (10 mole%) | ~25-35% | -65°C | ~125°C | ~3×10⁻⁴ |
| PEO-SN (15 mole%) | ~15-25% | -68°C | ~125°C | ~7×10⁻⁴ |
| PVdF-HFP/50% SN | ~20% | -70°C | ~75°C | ~4.55×10⁻³ |
| PEO-TMSN (15 mole%) | ~20-30% | -62°C | ~75°C | ~1×10⁻⁴ |
The structural modifications induced by SN incorporation play a crucial role in enhancing electrolyte performance. X-ray diffraction studies consistently show that adding SN to polymer matrices like PEO or PVdF-HFP significantly reduces crystallinity by disrupting polymer chain packing, thereby creating more amorphous regions for ion transport. In PEO-based systems, the characteristic crystalline peaks at 2θ ≈ 19° and 23° diminish with increasing SN content, with the most significant reduction observed at 10-15 mole% SN. Similarly, in PVdF-HFP systems, the crystalline peaks at 2θ ≈ 13.8°, 16.6°, 18.3°, 19.8°, and 39° decrease in intensity with SN addition, with optimal amorphous content achieved at 50 wt% SN. This crystallinity reduction directly correlates with enhanced segmental motion of polymer chains, which facilitates ion transport through the matrix. Fourier-transform infrared spectroscopy further confirms the interaction mechanism, showing shifts in the C≡N stretching vibration of SN (from 2243 cm⁻¹ to 2239 cm⁻¹) and changes in the CH₂ rocking and C-O-C stretching vibrations of PEO, indicating coordination between the SN molecules, polymer chains, and dissolved ions [1] [2].
The thermal behavior of SN-based electrolytes is critical for their application in high-temperature devices. Differential scanning calorimetry reveals that SN addition lowers the glass transition temperature (T𝑔) of polymer matrices, indicating enhanced chain mobility. For PEO-based systems, T𝑔 decreases from approximately -60°C for pure PEO to -68°C for compositions with 15 mole% SN. The melting enthalpy of PEO also decreases significantly with SN addition, confirming the reduction in crystallinity. Thermogravimetric analysis demonstrates that SN-PEO blends maintain thermal stability up to 125°C, while SN-PVdF-HFP systems are stable up to 75°C, which is sufficient for most electrochemical device applications. The decomposition profile typically shows a single major weight loss event corresponding to polymer decomposition, with no separate SN decomposition observed, indicating good integration of SN within the polymer matrix. These thermal properties ensure that SN-based electrolytes can maintain structural integrity and performance across the typical operating temperature ranges of most energy storage and conversion devices [1] [2].
The ionic conductivity of SN-based electrolytes represents one of their most significant advantages over conventional solid electrolytes. For PEO-based systems with optimal SN content (10-15 mole%), the room temperature conductivity typically ranges from 10⁻⁴ to 10⁻³ S cm⁻¹, which is 1-2 orders of magnitude higher than pure PEO electrolytes (≤10⁻⁵ S cm⁻¹). This enhancement stems from the combined effects of reduced crystallinity, increased amorphous content, and the intrinsic ion transport properties of the plastic crystal phase. The temperature dependence of conductivity follows the Arrhenius behavior with activation energies of approximately 0.8 eV for PEO-SN systems and 0.083 eV for PEO-TMSN systems, indicating different conduction mechanisms. The transference numbers for SN-based electrolytes are typically high (>0.8 for Na⁺ in PVdF-HFP systems), suggesting that ion transport occurs primarily through the cation, which is desirable for battery applications to minimize polarization effects. Additionally, these electrolytes exhibit wide electrochemical stability windows (~4.94 V for PVdF-HFP/SN systems), making them compatible with high-voltage electrode materials without risk of electrolyte decomposition [1] [2].
The performance benefits of SN-based electrolytes extend to actual electrochemical devices. In dye-sensitized solar cells (DSSCs), PEO-SN-LiI-I₂ electrolytes have achieved solar conversion efficiencies of 2-3.7% at 100 mW cm⁻² illumination, significantly higher than the 0.5% efficiency obtained with pure PEO-based electrolytes. This improvement is attributed to better charge transport properties and improved electrode-electrolyte contact provided by the plastic crystal component. In sodium-ion battery applications, SN-based gel polymer electrolytes demonstrate excellent cycle stability and rate capability due to their high ionic conductivity and good interfacial compatibility with electrodes. The plasticizing effect of SN also contributes to enhanced low-temperature performance, with maintained conductivity at sub-zero temperatures, addressing a key limitation of many conventional electrolytes. These performance characteristics make SN-based electrolytes particularly suitable for advanced electrochemical devices requiring high safety standards, wide operating temperature ranges, and long-term stability [1] [2].
The following diagram illustrates the complete experimental workflow for preparing and characterizing SN-based electrolytes, highlighting the interconnected relationships between preparation parameters, structural characteristics, and ultimate electrochemical performance:
This workflow illustrates how the methodical preparation of SN-based electrolytes leads to specific structural properties that ultimately determine electrochemical performance. The critical composition optimization step directly influences the degree of crystallinity reduction and amorphous content enhancement, which are primary factors in achieving high ionic conductivity. The characterization phases provide essential feedback for refining preparation parameters, particularly in balancing SN content to maximize conductivity while maintaining mechanical integrity. The performance outcomes demonstrate how the fundamental properties translate to practical benefits in various applications, with the wide electrochemical stability window enabling high-voltage operation and the excellent interfacial compatibility ensuring long-term device stability. This systematic approach enables researchers to efficiently develop and optimize SN-based electrolytes for specific electrochemical applications [1] [2].
Succinonitrile has established itself as a versatile plastic crystal that significantly enhances the performance of various electrolyte systems for advanced electrochemical devices. Its unique combination of high dielectric constant, plastic crystal behavior, and favorable transport properties enables the development of electrolytes that combine the safety advantages of solid-state systems with the performance characteristics typically associated with liquid electrolytes. The systematic optimization of SN content in polymer matrices (typically 10-15 mole% in PEO and 50 wt% in PVdF-HFP) creates an optimal balance between ionic conductivity, mechanical properties, and thermal stability. These SN-based electrolytes have demonstrated exceptional performance in various applications, including sodium-ion batteries (with conductivity ~4.55×10⁻³ S cm⁻¹), dye-sensitized solar cells (with efficiency up to 3.7%), and potentially in lithium metal batteries and supercapacitors [1] [2].
Future research directions for SN-based electrolytes should focus on expanding the operational temperature range, particularly for sub-zero applications where the plastic crystal properties could provide significant advantages. The development of novel SN derivatives with tailored properties, such as tetramethyl succinonitrile (TMSN) for higher temperature stability, represents another promising avenue. Additionally, exploring hybrid systems that combine SN with other advanced materials like ionic liquids or nanoparticles could further enhance conductivity and interfacial properties. As electrochemical devices continue to evolve toward higher energy densities, improved safety, and broader operating conditions, SN-based electrolytes are poised to play an increasingly important role in enabling these technological advances. The protocols and application notes provided in this document serve as a comprehensive foundation for researchers seeking to leverage the unique properties of succinonitrile in their electrochemical systems [1] [2].
Succinonitrile (SN) has emerged as a highly promising solid-state electrolyte component for next-generation lithium and sodium metal batteries due to its unique plastic crystalline properties and exceptional ionic conductivity. As research continues to address the limitations of conventional liquid electrolytes—including their flammability, leakage risks, and limited electrochemical stability—SN-based electrolytes offer a compelling alternative that combines the safety advantages of solids with performance characteristics approaching those of liquid systems. SN derivatives, including the deuterated form (SN-d4), possess a plastic crystalline phase from -30°C to 58°C, creating a highly dynamic structure that enables impressive ionic conductivity of up to 10⁻⁴ S/cm at room temperature, making it particularly suitable for solid-state battery applications where both safety and performance are critical. [1] [2]
The fundamental appeal of SN-based electrolytes lies in their unique molecular structure and phase behavior. Unlike conventional rigid solid electrolytes, SN undergoes a plastic crystalline phase transition where molecules gain rotational freedom while maintaining positional order in the crystal lattice. This specific molecular arrangement creates continuous pathways for ion transport through rotational defects and grain boundaries, effectively facilitating lithium-ion mobility. When combined with appropriate lithium salts such as LiTFSI, SN forms effective solid-state electrolytes with conductivity values that can compete with some liquid electrolytes. Recent research has focused on addressing SN's inherent limitations, including its mechanical softness and tendency to sublime, through the development of composite systems incorporating various polymer matrices and ceramic fillers. These advanced composites have demonstrated remarkable performance in various battery configurations, including lithium-metal, sodium-metal, and even specialized Li-O₂ and Li-CO₂ systems, highlighting their versatility and potential for broad application across next-generation energy storage technologies. [1] [2] [3]
Succinonitrile-based electrolytes offer several distinct advantages over conventional battery electrolytes, positioning them as promising candidates for next-generation energy storage systems. Their non-flammable nature significantly enhances battery safety by eliminating the fire risks associated with organic liquid electrolytes, while their wide electrochemical stability window (up to 4.7V against high-voltage cathodes) enables compatibility with advanced cathode materials that can increase energy density. The inherent flexibility of SN-based systems accommodates volume changes during cycling, particularly when paired with lithium metal anodes, while their excellent interfacial contact with electrodes reduces impedance and promotes uniform current distribution. Additionally, SN's solvating power enables the creation of solvent-free composite systems with polymers and ceramic fillers, allowing for tailored mechanical properties and ionic conductivity through various formulation strategies. [1] [2] [3]
Despite these advantages, SN-based electrolytes face several challenges that require careful formulation strategies. The relatively low mechanical strength of pure SN can allow dendrite penetration, necessitating composite approaches with polymer matrices or ceramic reinforcements. SN's tendency to sublime at processing temperatures can lead to compositional changes over time, while the crystallinity of SN must be carefully managed to maintain optimal ionic conductivity at operating temperatures. Additionally, creating stable interfaces with both anodes and high-voltage cathodes remains challenging, often requiring interface engineering or specialized additives. [1]
Table 1: Thermal and Mechanical Properties of SN-Polymer Composite Electrolytes
| Polymer Additive | Morphology | Melting Point (°C) | Ionic Conductivity at 25°C (S/cm) | Mechanical Strength | Electrochemical Stability Window (V) |
|---|---|---|---|---|---|
| PAN | Semicrystalline | Increased | 10⁻⁴ | High | ≥4.5 |
| PEO | Semicrystalline | Increased | ~10⁻⁴ | Medium-High | ≥4.5 |
| PVP | Amorphous | Increased | N/A | Medium | N/A |
| PEC | Amorphous | Minimal change | N/A | Low | N/A |
Table 2: Performance of SN-Based Composite Electrolytes in Battery Systems
| Electrolyte Composition | Battery Configuration | Cycle Life | Capacity Retention | Operating Conditions |
|---|---|---|---|---|
| PVDF-HFP-LLZTO-SN-LiTFSI | Li|CSE|Li symmetric | >600 hours | Stable | Room temperature |
| PVDF-HFP-LLZTO-SN-LiTFSI | LiFePO₄|CSE|Li | >200 cycles | High | Room temperature |
| SN-PEGDMA-NaDFOB | Na|Na₃V₂(PO₄)₃ | 1000 cycles | High | 60°C |
| SN-PEGDMA-NaDFOB | High-voltage cathode | 1000 cycles | 94.34% | 4.7V, 60°C |
The data presented in Table 1 demonstrates that PAN-containing composites exhibit the most favorable balance of properties, combining high ionic conductivity with improved mechanical strength and wide electrochemical stability. This synergistic combination makes PAN particularly suitable for practical battery applications. According to Table 2, properly formulated SN-based electrolytes enable exceptional cycle life even under demanding conditions, including elevated temperatures and high operating voltages, demonstrating their robustness and potential for commercial application in next-generation energy storage systems. [1] [2] [3]
SN-based composite solid electrolytes require strict anhydrous conditions throughout preparation to prevent moisture-induced degradation that can compromise both ionic conductivity and electrochemical stability. The following protocol describes the preparation of a benchmark PVDF-HFP-LLZTO-SN-LiTFSI composite electrolyte that has demonstrated excellent performance in lithium metal batteries, with an ionic conductivity of 1.11 mS·cm⁻¹ at room temperature. [2]
Materials Preparation: Begin by drying all polymer materials (PVDF-HFP, PEO, PAN, etc.) under vacuum at 60°C for 24 hours to reduce moisture content to acceptable levels (<10 ppm). For composite electrolytes requiring ceramic fillers, pre-dry LLZTO or other active fillers at 300°C for 6 hours to remove surface adsorbed species. Prepare the lithium salt (LiTFSI) by storing it in an argon-filled glovebox (O₂ and H₂O <0.1 ppm) and heating at 100°C for 48 hours before use to eliminate crystal hydration. SN should be used as received from suppliers but stored in the glovebox antechamber to minimize atmospheric exposure. [1] [2]
Electrospinning Polymer Matrix (where applicable): For PVDF-HFP-based systems, create a porous polymer scaffold using electrospinning techniques. Prepare a 12-15% w/v solution of PVDF-HFP in 1:1 acetone/N,N-dimethylformamide and transfer to a syringe equipped with a 21-gauge blunt needle. Apply a voltage of 15-20 kV with a 15-20 cm working distance between the needle tip and collector, maintaining a solution flow rate of 1.0-1.5 mL/h using a syringe pump. Collect the resulting nanofibers on an aluminum foil-covered rotating drum, then vacuum-dry the mat at 60°C for 24 hours to remove residual solvents. The resulting scaffold should have a fibrous, interconnected pore structure that will subsequently be filled with the SN-based electrolyte. [2]
Composite Electrolyte Formation: In an argon-filled glovebox, melt SN at 70°C in a sealed container placed in a sand bath to ensure uniform heating. Add the appropriate amount of LiTFSI to achieve the target concentration (typically 0.4 mol/L) and stir continuously until a clear, homogeneous solution is obtained. For polymer-containing composites, add 10% w/w of the selected polymer (PAN, PEO, PVP, or PEC) to the molten SN-LiTFSI mixture and continue stirring until complete dissolution is achieved—this may require 2-4 hours depending on the polymer. For systems with ceramic fillers, incorporate 5-15% w/w LLZTO particles at this stage, maintaining vigorous stirring to ensure uniform dispersion without particle agglomeration. [1] [2]
Membrane Formation and Integration: For electrospun systems, carefully infiltrate the PVDF-HFP scaffold with the molten SN-based electrolyte mixture using a doctor blade technique, ensuring complete pore filling without excess material accumulation. Alternatively, cast the composite mixture directly onto a release substrate and compress between pre-heated plates at 70°C to achieve uniform thickness. For all approaches, control the final membrane thickness to 20-50 μm using precision spacers during the compression step. After formation, vacuum-seal the membranes in moisture-proof packaging until cell assembly to prevent atmospheric contamination. [2]
Comprehensive characterization of SN-based electrolytes is essential for understanding their structure-property relationships and predicting battery performance. The following protocols outline key characterization techniques that should be employed to evaluate both fundamental material properties and electrochemical behavior.
Thermal Analysis (DSC): Using a hermetically sealed aluminum pan prepared in an argon-filled glovebox, load 5-10 mg of the SN-based electrolyte sample. Perform DSC measurements across a temperature range of -80°C to 100°C using a heating and cooling rate of 10 K/min and 5 K/min respectively, with nitrogen purge gas flowing at 50 mL/min. Record the phase transition temperatures, including the solid-solid transition of SN around -30°C and its melting point at approximately 58°C, and calculate the degree of crystallinity by integrating the melting endotherm. Perform at least three heating-cooling cycles to evaluate thermal history effects and ensure reproducible phase behavior. [1]
Thermogravimetric Analysis (TGA): Load 5-15 mg of sample into platinum TGA crucibles under glovebox atmosphere, transferring to the instrument with minimal air exposure. Conduct measurements from 30°C to 800°C at a heating rate of 10 K/min under both nitrogen and air atmospheres to evaluate thermal stability and oxidative degradation behavior. Identify the onset temperature of SN sublimation (typically beginning around 100°C) and major decomposition events, noting the residual mass percentage at 800°C to estimate inorganic content in composite systems. [1]
Morphological Characterization (Light Microscopy): Prepare samples by melting a small droplet of the electrolyte on a glass microscope slide in the glovebox, allowing it to cool slowly to room temperature for solidification. Examine the crystalline structure using polarized light microscopy at magnifications of 100-400×, identifying characteristic lamellae-like superstructures that form in certain polymer-SN composites. For composite systems, examine filler distribution and potential phase separation phenomena that may impact ionic conductivity pathways. [1]
Rheological Analysis: Perform oscillatory rheology measurements using parallel plate geometry with a 500 μm gap setting. Subject samples to temperature sweeps from 5°C to 80°C at a rate of 1 K/min, applying a constant strain of 0.1% at a frequency of 1 Hz. Determine the storage modulus (G') and loss modulus (G") to establish the mechanical robustness and viscoelastic properties of the electrolyte, noting particularly the modulus values at battery operating temperatures (20-60°C) where sufficient mechanical strength is required to resist dendrite penetration. [1]
Electrochemical Impedance Spectroscopy (EIS): Assemble symmetric stainless steel|electrolyte|stainless steel cells and measure impedance over a frequency range of 1 Hz to 1 MHz with an applied amplitude of 10 mV across a temperature range of 20-80°C. Calculate ionic conductivity using the formula σ = d/(R×A), where d is electrolyte thickness, R is bulk resistance determined from the high-frequency intercept on the real axis, and A is the contact area. Determine the activation energy (Ea) for ion conduction from an Arrhenius plot of conductivity versus inverse temperature. [1] [2]
Linear Sweep Voltammetry (LSV): Using a lithium|electrolyte|stainless steel configuration, apply a linear potential sweep from open circuit voltage to 6.0 V vs. Li/Li+ at a scan rate of 1 mV/s. Measure the anodic breakdown potential where the current density exceeds 0.1 mA/cm², indicating the onset of significant electrolyte oxidation. This determines the practical electrochemical stability window, which should exceed 4.5 V for compatibility with high-voltage cathode materials. [1]
Standardized battery testing protocols are essential for evaluating the performance of SN-based electrolytes under realistic operating conditions. The following procedures outline the assembly and testing of symmetric and full cells to assess critical parameters including cycle life, interfacial stability, and rate capability.
Symmetric Cell Testing: In an argon-filled glovebox, assemble Li|electrolyte|Li or Na|electrolyte|Na symmetric cells using 15 mm diameter metal electrodes and electrolyte membranes with consistent thickness (typically 30-50 μm). Apply uniform stacking pressure of 2-5 MPa using appropriate fixture design to maintain intimate electrode-electrolyte contact. Subject cells to galvanostatic cycling with current densities stepped progressively from 0.1 to 0.5 mA/cm² and fixed areal capacity (e.g., 0.1 mAh/cm²), monitoring the voltage polarization throughout cycling. For stability assessment, cycle cells continuously until the overpotential exceeds 1.0 V or dendrite-induced short circuit occurs, recording the total cycle life or operation time. The benchmark for promising performance is stable cycling for >600 hours for lithium systems under moderate current densities. [2]
Full Cell Configuration and Testing: Pair the SN-based electrolyte with relevant cathode materials including LiFePO₄ for moderate voltage applications (3.4-3.8V) or high-voltage cathodes such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ for advanced systems. Prepare composite cathodes by mixing active material, conductive carbon, and electrolyte in the ratio 70:20:10 using a solvent-free hot-pressing method at 80°C under 10 MPa pressure. For high-voltage applications (≥4.3V), incorporate appropriate interface stabilizers such as Li₂ZrO₃ coatings on cathode particles to mitigate oxidative degradation. Assemble cells with lithium metal anodes and subject them to galvanostatic charge-discharge cycling between appropriate voltage limits (e.g., 3.0-4.3V for NMC systems) at varying C-rates (0.1C-2C) and temperature conditions (25-60°C). Monitor capacity retention, coulombic efficiency, and voltage polarization throughout cycling, with a benchmark of >200 cycles with >80% capacity retention for promising systems. [4] [2] [3]
Specialized Battery Testing: For advanced applications, assemble and test Li-O₂ and Li-CO₂ cells using SN-based electrolytes to evaluate performance in next-generation battery chemistries. Prepare carbon-based cathodes with appropriate catalysts and test in controlled atmosphere chambers filled with pure oxygen or carbon dioxide. Measure discharge-charge profiles and cycle life under specific current densities and capacity limits, comparing performance with conventional liquid electrolyte systems to validate the advantages of SN-based solid electrolytes in these emerging applications. [2]
The following diagram illustrates the complete experimental workflow for the preparation and characterization of SN-based composite solid electrolytes, from material preparation through final battery testing:
Figure 1: Experimental workflow for the preparation and characterization of SN-based composite solid electrolytes, illustrating the sequential process from material preparation through final battery performance testing.
Successful implementation of SN-based electrolytes requires attention to several technical challenges that may arise during preparation and testing. The following guidance addresses common issues and provides solutions to ensure reproducible and reliable results.
Addressing Insufficient Ionic Conductivity: If ionic conductivity measurements fall below 10⁻⁴ S/cm at room temperature, first verify that the SN is in the proper plastic crystalline phase by confirming the characteristic solid-solid transition around -30°C via DSC. Ensure complete dissolution of lithium salt by extending the stirring time at 70°C and confirm homogeneous distribution through visual inspection (the mixture should be clear, not cloudy). For composite systems, reduce polymer content or select polymers with less crystallinity (e.g., PVP or PEC instead of PEO) that may interfere with ion transport pathways. Additionally, incorporate ceramic fillers with high ionic conductivity such as LLZTO at 5-15% w/w to create additional ion conduction pathways at the filler-electrolyte interface. [1] [2]
Improving Mechanical Integrity: If the electrolyte membrane demonstrates poor handling properties or shows evidence of dendrite penetration during symmetric cell testing, increase the polymer content gradually up to 15% w/w while monitoring the impact on ionic conductivity. Consider using semicrystalline polymers like PAN or high molecular weight PEO that provide better mechanical reinforcement than amorphous polymers. Alternatively, implement the electrospinning approach to create a robust polymer scaffold that can be infiltrated with the SN-based electrolyte, providing mechanical stability while maintaining high ionic conductivity. Ensure proper compression during membrane formation (typically 10 MPa at 70°C) to achieve dense, pinhole-free structures. [1] [2]
Enhancing Interfacial Stability: For cells exhibiting high interfacial resistance or progressive capacity loss, apply interface engineering strategies such as in-situ formation of stable interphases using electrolyte additives (e.g., FEC, LiNO₃) or ex-situ coatings on electrode materials. Implement a thermal annealing step after cell assembly (60-80°C for 2-4 hours) to improve electrode-electrolyte contact. For high-voltage cathodes (>4.3V), incorporate interface-stabilizing coatings such as Li₂ZrO₃ or Al₂O₃ on cathode particles to reduce oxidative decomposition at the cathode-electrolyte interface. When using lithium metal anodes, employ mechanical pressure (2-5 MPa) during cycling to maintain intimate contact and promote uniform lithium deposition. [4] [2] [3]
Succinonitrile-based solid-state electrolytes represent a promising materials platform for developing safe, high-energy-density batteries that overcome the limitations of conventional liquid electrolytes. Through careful formulation strategies that address SN's inherent limitations while preserving its advantageous ion transport properties, researchers have demonstrated systems with impressive performance metrics, including ionic conductivities exceeding 1 mS·cm⁻¹, electrochemical stability windows up to 4.7V, and cycle life extending beyond 1000 cycles in some configurations. The composite approach—combining SN with appropriate polymers and ceramic fillers—has proven particularly effective in creating electrolytes that balance the sometimes competing demands of high ionic conductivity and mechanical robustness.
Looking forward, several key research directions will likely drive further improvements in SN-based electrolyte technology. Interface engineering remains a critical challenge, particularly for enabling stable operation with high-voltage cathodes and lithium metal anodes. The development of novel polymer matrices with tailored functional groups that interact favorably with both SN and electrode materials could yield further improvements in both mechanical properties and ionic conductivity. Advanced manufacturing techniques such as multilayer co-extrusion or 3D printing may enable more optimized electrolyte architectures with graded composition or controlled anisotropy. Additionally, the extension of SN-based electrolytes to emerging battery chemistries including sodium, magnesium, and calcium systems represents a promising avenue for expanding their impact beyond lithium-based technologies. As research continues to address these opportunities, SN-based electrolytes are positioned to play a significant role in enabling the next generation of safe, high-performance energy storage systems for applications ranging from portable electronics to electric vehicles and grid storage.
Deuterium-labeled compounds such as succinonitrile-d4 represent crucial tools in modern analytical chemistry, particularly in mass spectrometry-based quantification where they serve as internal standards for precise measurement of biological and synthetic compounds. The incorporation of deuterium atoms into molecular structures creates distinct isotopic patterns that enable researchers to differentiate labeled compounds from their non-labeled counterparts in complex mixtures. This technical capability forms the foundation for accurate quantification in drug metabolism studies, pharmacokinetic analyses, and metabolic profiling where precise measurement of analyte concentrations is essential. The strategic deployment of deuterated standards significantly reduces quantitative errors caused by ion suppression effects and instrumental drift that commonly plague mass spectrometric analyses.
The application of deuterium-labeled succinonitrile derivatives spans multiple scientific disciplines, from pharmaceutical development to materials science. In biological contexts, these compounds can serve as isotopic internal standards for normalizing mass spectrometry data, enabling reliable comparison of metabolite abundances across different instruments and experimental batches. In materials research, deuterated succinonitrile analogs have shown promise as electrolyte additives in advanced battery systems, where their enhanced stability potentially improves performance characteristics. The following application notes and protocols provide detailed methodologies for the synthesis, application, and analytical implementation of deuterium-labeled succinonitrile compounds, with particular emphasis on maintaining isotopic purity and ensuring experimental reproducibility across diverse laboratory settings.
The synthesis of deuterated succinic acid derivatives follows a multistep reaction sequence that begins with Knoevenagel condensation as the key transformation. This protocol, adapted from the published synthesis of 2,2-dimethyl-[2H6]-succinic acid, provides a reliable pathway to deuterated succinic acid derivatives that can be further functionalized to this compound analogs. The complete synthesis achieves an overall yield of 34.23% based on the deuterated acetone starting material, representing an efficient route to these specialized compounds. All reactions should be performed under inert atmosphere using standard Schlenk techniques when necessary to exclude moisture and oxygen, which can compromise yield and isotopic purity.
Step-by-Step Experimental Protocol:
Reaction Setup: Begin by charging a dry 500 mL round-bottom flask with deuterated acetone ([2H6]-acetone, 1.0 equivalent, typically 5-10g scale) and ethyl cyanoacetate (1.05 equivalents) in anhydrous toluene (150 mL). Add piperidine (0.1 equivalents) as a base catalyst and fit the flask with a Dean-Stark apparatus and reflux condenser.
Knoevenagel Condensation: Heat the reaction mixture to 110-115°C with constant stirring for 6-8 hours, during which water is removed azeotropically through the Dean-Stark trap. Monitor reaction progress by thin-layer chromatography (TLC) until complete consumption of starting materials is observed.
Michael Addition: Cool the reaction mixture to room temperature and carefully add sodium cyanide (1.2 equivalents) dissolved in minimal water. Then add methanol (50 mL) and stir the resulting mixture for 12 hours at room temperature to facilitate the Michael addition of cyanide to the unsaturated intermediate.
Acid Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid (100 mL) cautiously to the reaction mixture and reflux at 85-90°C for 6 hours. This single step simultaneously hydrolyzes the ester and nitrile groups while promoting decarboxylation to form the deuterated dimethyl succinic acid derivative.
Anhydride Formation: Isolate the crude deuterated succinic acid by extraction with ethyl acetate, then treat with acetic anhydride (5 equivalents) at 70°C for 3 hours to form the corresponding anhydride through dehydration. Purify the final product by recrystallization from toluene/hexane mixtures.
Characterization and Quality Control: The resulting deuterium-labeled compounds must be thoroughly characterized to confirm structural identity and isotopic purity. Employ Fourier Transform Infrared (FTIR) spectroscopy to verify the characteristic carbonyl stretches of the acid and anhydride forms. Utilize Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy to confirm deuterium incorporation and assess isotopic purity, which should exceed 98% deuterium enrichment. Perform High-Performance Liquid Chromatography (HPLC) analysis to determine chemical purity, which typically reaches 99% according to published protocols [1]. Mass spectrometric analysis is essential to confirm the molecular weight and deuterium labeling pattern, with special attention to the absence of unlabeled or partially labeled species.
While the specific synthesis of this compound is not explicitly detailed in the available literature, it can be derived from deuterated succinic acid precursors through established chemical transformations. The following protocol outlines a plausible synthetic route based on standard nitrile formation methodologies:
Dehydration Protocol for Nitrile Formation:
Purification and Storage: Purify the crude this compound by fractional distillation under reduced pressure or by recrystallization from appropriate solvents. Store the final product under inert atmosphere at -20°C to prevent degradation or deuterium exchange with atmospheric moisture. Confirm the structure and isotopic purity by mass spectrometry, FTIR, and NMR spectroscopy, with particular attention to the characteristic nitrile stretching vibrations in the FTIR spectrum (2240-2260 cm⁻¹) and the absence of exchangeable deuterium atoms in the NMR spectrum.
The implementation of deuterated internal standards like this compound in mass spectrometric analyses enables precise normalization of analytical data across different instruments and experimental batches. The NOMIS (Normalization using Optimal Selection of Multiple Internal Standards) approach represents an advanced methodology for addressing instrumental drift and matrix effects that commonly compromise quantitative accuracy in mass spectrometry [2]. This technique employs multiple isotopic standards to generate correction factors that significantly improve data reliability in complex biological samples.
Sample Preparation Protocol for LC-MS/MS with Isotopic Standards:
Internal Standard Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1.0 mg/mL. Dilute this stock to prepare a working solution containing 100 ng/mL of the deuterated standard.
Sample Processing: To 100 μL of biological sample (plasma, urine, or tissue homogenate), add 10 μL of the working internal standard solution. Add 300 μL of ice-cold acetonitrile for protein precipitation.
Extraction Procedure: Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried extract in 100 μL of mobile phase initial conditions (typically 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and centrifuge briefly before transferring to an autosampler vial for LC-MS/MS analysis.
Mass Spectrometry Parameters: For optimal detection of succinonitrile and its deuterated analog, employ electrospray ionization (ESI) in positive ion mode with the following typical settings: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. Monitor precursor-to-product ion transitions using multiple reaction monitoring (MRM) for maximum sensitivity and specificity. For this compound, the transition m/z 89.1 → 71.1 is recommended, while the native compound can be monitored at m/z 85.1 → 67.1.
The normalization of mass spectrometry data using isotopic standards follows a systematic computational approach that corrects for technical variability while preserving biological significance. The protocol outlined below leverages the principles described in the NOMIS method to generate highly reproducible quantitative data [2].
Normalization Protocol:
Reference Standard Analysis: Acquire mass spectrometry data for a reference external standard sample containing known concentrations of both native analyte and deuterated internal standard. This sample should be analyzed at the beginning and end of each analytical batch to monitor instrumental drift.
Ratio Calculation: For each sample, calculate the intensity ratio of the native analyte peak area to the deuterated internal standard peak area (Ianalyte/IIS).
Normalization Factor Generation: Compute normalization factors based on the deviation of the intensity ratios in the external standard samples from their expected values according to the established reference table.
Data Correction: Apply the normalization factors to all test samples within the analytical batch to generate corrected intensity ratios that are comparable across different instruments and experimental sessions.
Table 1: Performance Characteristics of Succinonitrile as Electrolyte Additive in Lithium-Ion Batteries
| Parameter | MOILE without SN | MOILE with 5 wt.% SN | Improvement |
|---|---|---|---|
| Ionic Conductivity at Room Temperature | ~14 mS·cm⁻¹ | ~26 mS·cm⁻¹ | ~86% increase |
| Ionic Conductivity at 100°C | ~38 mS·cm⁻¹ | ~69 mS·cm⁻¹ | ~82% increase |
| LiCoO₂ Cathode Capacity Retention (50 cycles) | 61% | 86% | 25% improvement |
| SnO₂/C Anode Cycling Performance | Significant degradation | Improved stability | Enhanced cycle life |
Table 2: Synthetic Parameters for Deuterium-Labeled Succinic Acid Derivatives
| Synthetic Step | Reaction Conditions | Key Parameters | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Toluene, piperidine, 110-115°C, 6-8 hours | Azeotropic water removal | Not specified |
| Michael Addition | NaCN, methanol, room temperature, 12 hours | Cyanide nucleophile addition | Not specified |
| Hydrolysis/Decarboxylation | HCl, reflux, 6 hours | Simultaneous hydrolysis and decarboxylation | Not specified |
| Anhydride Formation | Acetic anhydride, 70°C, 3 hours | Dehydration cycle | Not specified |
| Overall Process | Multi-step sequence | Based on [2H6]-acetone | 34.23% |
While not specifically deuterated, the application of standard succinonitrile as an electrolyte additive demonstrates the potential utility of deuterated analogs in advanced battery systems. Research has shown that adding 5 wt.% succinonitrile to mixed organic/ionic liquid electrolytes (MOILEs) significantly enhances ionic conductivity and improves cycling performance in lithium-ion batteries [3]. The ionic conductivity increased from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹ at room temperature, representing an 86% enhancement, while at elevated temperature (100°C), the conductivity improved from 38 mS·cm⁻¹ to 69 mS·cm⁻¹.
Battery Assembly and Testing Protocol:
Electrolyte Preparation: Prepare the base MOILE consisting of 60% EMI-TFSI ionic liquid and 40% EC/DMC (1:1 v/v) organic solvent with 1M LiTFSI salt. To this base electrolyte, add 5 wt.% succinonitrile (or this compound for comparative studies) and stir continuously at 40°C for 12 hours to ensure complete dissolution.
Cell Assembly: In an argon-filled glove box (O₂ and H₂O levels < 0.1 ppm), assemble coin cells (CR2032) using LiCoO₂ as the cathode material, SnO₂/C composite as the anode, a microporous polyethylene separator, and 80 μL of the prepared electrolyte.
Electrochemical Testing: Perform galvanostatic charge/discharge cycling between 3.0-4.2 V at various C-rates (0.1C to 2C) using a battery cycler system. Maintain a constant temperature of 25°C for standard testing, with additional experiments at elevated temperatures (up to 100°C) for thermal stability assessment.
Impedance Spectroscopy: Conduct electrochemical impedance spectroscopy (EIS) measurements over a frequency range of 100 kHz to 10 mHz with an amplitude of 10 mV to evaluate interfacial resistance and ionic conductivity.
The addition of succinonitrile demonstrates remarkable improvements in battery performance, with the LiCoO₂ cathode exhibiting only 14% specific capacity loss after 50 cycles compared to 39% loss in the absence of succinonitrile [3]. Similarly, the SnO₂/C composite-fiber anode shows enhanced cycling performance and rate capability when succinonitrile is incorporated into the electrolyte system. These findings suggest potential applications for deuterated succinonitrile analogs in advanced battery technologies, where their enhanced stability might further improve cycle life and high-temperature performance.
The following diagram illustrates the complete synthetic route for deuterium-labeled succinonitrile derivatives based on the published methodology:
The following workflow illustrates the application of deuterated internal standards for mass spectrometry normalization according to the NOMIS method:
When working with deuterium-labeled succinonitrile compounds, several critical analytical considerations must be addressed to ensure data reliability and interpretability. The following guidelines provide a framework for appropriate data interpretation across different application contexts:
Mass Spectrometry Data Analysis:
Isotopic Purity Assessment: Carefully examine mass spectra for the presence of unlabeled or partially labeled species that may indicate deuterium exchange or incomplete labeling. The M+1, M+2, etc. isotopic peaks should align with theoretical predictions based on natural abundance and deuterium incorporation.
Retention Time Verification: Confirm that the deuterated internal standard and native analyte exhibit identical retention times in chromatographic separations. Minor retention time differences (isotopic effects) may occur but should be consistent across analyses.
Normalization Validation: Regularly analyze quality control samples with known analyte concentrations to verify that the normalization protocol maintains accuracy across different analytical batches. Acceptable performance typically requires accuracy values of 85-115% and precision better than 15% RSD.
Material Science Applications:
Deuterium Isotope Effects: When utilizing deuterated succinonitrile in battery applications, be aware of potential kinetic isotope effects that may influence electrochemical behavior. These effects typically result in slightly slower reaction kinetics for deuterated compounds compared to their protonated analogs.
Stability Assessment: Monitor deuterium exchange in operational battery systems, particularly under high-temperature conditions where back-exchange with protons may occur. Techniques such as mass spectrometry of recovered electrolytes can quantify the extent of deuterium retention.
Table 3: Analytical Techniques for Characterization of Deuterated Succinonitrile Compounds
| Analytical Technique | Key Parameters | Expected Results | Quality Standards |
|---|---|---|---|
| Mass Spectrometry | MRM transitions; Isotopic pattern | Molecular ion confirmation; Purity assessment | Isotopic purity >98%; Chemical purity >95% |
| NMR Spectroscopy | Chemical shifts; Peak integration | Deuterium incorporation; Structural confirmation | Complete deuterium incorporation at specified positions |
| FTIR Spectroscopy | Stretching frequencies; Band intensity | Functional group identification | Characteristic nitrile stretch ~2240-2260 cm⁻¹ |
| HPLC Analysis | Retention time; Peak symmetry | Chemical purity; Stability assessment | Purity >99%; Single dominant peak |
The application of deuterium-labeled succinonitrile compounds spans diverse scientific disciplines, from analytical chemistry to materials science. The protocols outlined in this document provide robust methodologies for the synthesis, application, and analysis of these specialized compounds, with particular emphasis on quality control and analytical validation. The integration of deuterated internal standards in mass spectrometric analyses via the NOMIS method enables unprecedented reproducibility in quantitative measurements, addressing long-standing challenges in instrumental drift and matrix effects [2].
Future developments in this field will likely focus on expanding the applications of deuterated succinonitrile compounds in energy storage systems, where their enhanced stability may address key challenges in high-temperature battery performance. Additionally, advances in synthetic methodology may enable more efficient production routes with improved isotopic purity and reduced costs. As analytical technologies continue to evolve, the implementation of these deuterated standards in high-throughput screening environments and multi-omics applications will further solidify their role as indispensable tools in quantitative science.
Succinonitrile (SN, NC-CH₂-CH₂-CN) has emerged as a highly promising solid-state plastic crystal electrolyte material for advanced energy storage systems due to its exceptional ionic conductivity and molecular flexibility. As a dinitrile compound, SN possesses unique physicochemical properties that make it particularly suitable for application in solid-state batteries, including high dielectric constant, wide electrochemical window, and remarkable plastic crystalline behavior at room temperature. The fundamental structure of SN allows for trans-gauche isomerism, which facilitates ion transport through molecular motion, enabling ionic conductivity that rivals traditional liquid electrolytes while maintaining the safety advantages of solid-state systems. These characteristics have positioned SN as a critical component in the development of next-generation lithium metal batteries and emerging sodium metal batteries, addressing key challenges in energy density and safety concerns associated with conventional flammable electrolytes.
The growing interest in SN-based electrolytes stems from their ability to overcome the inherent limitations of traditional poly(ethylene oxide) (PEO)-based solid polymer electrolytes, which often suffer from low ionic conductivity at room temperature and limited electrochemical stability. SN-loaded solid polymer electrolytes demonstrate enhanced ionic diffusivities, making them suitable for practical battery applications [1] [2]. Recent research has focused not only on understanding the fundamental ion transport mechanisms in SN-based systems but also on addressing challenges related to interfacial stability with lithium metal anodes, where cyanide groups in SN can induce corrosion reactions leading to irreversible capacity loss and dendrite growth [3]. These application notes provide a comprehensive overview of current research methodologies, experimental findings, and practical protocols for investigating SN-mediated ion transport mechanisms, offering researchers a foundation for further advancement in solid-state battery technology.
Molecular dynamics (MD) simulations have revealed complex transport mechanisms in SN-based electrolyte systems that differ significantly from conventional polymer electrolytes. Studies on SN-loaded solid polymer electrolytes containing polyethylene oxide (PEO) and lithium bis(trifluoromethane)sulphonamide (LiTFSI) salt have demonstrated that SN substantially increases ionic diffusivities across a range of temperatures and loading concentrations [1] [2]. Interestingly, these simulations uncovered a striking disparity between the diffusion coefficients of lithium cations (Li⁺) and TFSI anions, with TFSI exhibiting an order of magnitude higher diffusivity than Li⁺ across all investigated temperatures and SN loadings. This asymmetry in ion transport behavior challenges conventional understanding and highlights the need for tailored approaches to optimize cation transport in SN-based systems.
The underlying mechanisms governing ion transport in SN-based electrolytes appear to follow distinct pathways for different ion species. MD simulations indicate that TFSI anion diffusivity correlates excellently with Li-TFSI ion-pair relaxation timescales, suggesting that anion transport is primarily governed by dissociation processes. In contrast, Li⁺ ion transport cannot be uniquely determined by ion-pair relaxation alone but exhibits additional dependence on polymer segmental dynamics in PEO-based systems [1] [2]. This dual dependence creates a complex transport scenario where Li⁺ mobility is influenced by both ionic interactions and polymer chain motions. Furthermore, SN loading-induced diffusion coefficients at specific temperatures do not correlate exclusively with either ion-pair relaxation or polymer segmental relaxation timescales, indicating the involvement of additional transport mechanisms unique to the SN plastic crystal environment that warrant further investigation.
A particularly fascinating ion transport phenomenon has been observed in Li{N(SO₂F)₂}(NCCH₂CH₂CN)₂ (Li(FSA)(SN)₂) molecular crystals, which exhibit remarkably high Li-ion conductivity (approximately 10⁻⁴ S cm⁻¹ at room temperature) with an exceptionally low activation energy of 28-34 kJ mol⁻¹ [4]. Contrary to initial assumptions of three-dimensional conduction pathways, molecular dynamics simulations have revealed that Li-ion vacancies enable a one-dimensional hopping pathway within the crystal structure. This conduction mechanism is particularly remarkable given that all Li-ions are initially held in the crystal framework with distances too long for conventional hopping, suggesting a sophisticated transport process mediated by SN molecular motions.
The exceptionally low activation energy in these SN-based molecular crystals is intimately connected to the dynamic behavior of SN molecules adjacent to vacancy sites. According to MD simulations, two SN molecules at the vacancy site undergo coordinated conformational changes, where one SN molecule creates an electronegative region while the adjacent SN molecule executes a swing motion that physically carries the Li-ion to this electronegative region [4]. This molecular-level "assist" mechanism represents a significant departure from conventional ion hopping in rigid crystal frameworks and explains the high conductivity despite the seemingly unfavorable crystal structure. The understanding of this unique mechanism opens new possibilities for designing molecular crystal electrolytes with enhanced ionic conductivity through controlled vacancy creation and molecular motion engineering.
Table 1: Comparison of Ion Transport Properties in Different SN-Based Electrolyte Systems
| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Activation Energy (kJ mol⁻¹) | Transference Number | Key Characteristics |
|---|---|---|---|---|
| PEO-LiTFSI with SN additive | Not specified | Varies with temperature | Li⁺ << TFSI⁻ | TFSI⁻ diffusion 10x higher than Li⁺ [1] |
| Li(FSA)(SN)₂ molecular crystal | ~10⁻⁴ (room temperature) | 28-34 | Not specified | 1D hopping mechanism [4] |
| PBBNB+Br⁻ AEM (for comparison) | RH-dependent | 9.1-37.2 (decreases with RH) | Anion-selective | Water-mediated transport [5] |
| SN-based GPE for Na metal batteries | High (specific values not provided) | Not specified | Not specified | Stable at 4.7V, 1000 cycles [6] |
Table 2: Performance Metrics of SN-Based Batteries in Various Configurations
| Battery Configuration | Cycle Life | Capacity Retention | Operating Conditions | Key Advantages |
|---|---|---|---|---|
| Li|PE-g-PAMPSLi/SNE|LiFePO₄ | 1500 cycles | Not specified (discharge capacity 115.0 mAh g⁻¹ after 1500 cycles) | 3C rate | Conformation inversion strategy [3] |
| Li|PE-g-PAMPSLi/SNE|NCM811 | 450 cycles | 70% retention | 2.8-4.3V, 1C | High voltage compatibility [3] |
| Na|SN-based GPE|Na₃V₂(PO₄)₃ | 1000 cycles | Not specified | 60°C | High temperature stability [6] |
| Na|SN-based GPE|High-voltage cathode | 1000 cycles | 94.34% retention | 4.7V | Superior oxidative tolerance [6] |
The quantitative data compiled from recent studies highlight the exceptional performance of properly formulated SN-based electrolytes across multiple battery chemistries and operating conditions. The ionic conductivity values, particularly for the Li(FSA)(SN)₂ molecular crystal system at approximately 10⁻⁴ S cm⁻¹ at room temperature, approach the range necessary for practical battery applications [4]. The variation in activation energy across different systems, from as low as 28 kJ mol⁻¹ in molecular crystals to higher values in composite systems, reflects the diverse transport mechanisms operative in these materials. Of particular note is the outstanding electrochemical stability demonstrated by SN-based gel polymer electrolytes in sodium metal batteries, maintaining 94.34% capacity retention after 1000 cycles at an exceptionally high voltage of 4.7V [6], which surpasses the stability limits of most conventional organic electrolytes.
The performance metrics of full cells incorporating SN-based electrolytes demonstrate their practical relevance for next-generation energy storage systems. The remarkable cycle life of 1500 cycles for the Li|PE-g-PAMPSLi/SNE|LiFePO₄ configuration at a high 3C rate highlights the exceptional rate capability and interfacial stability afforded by the conformation inversion strategy [3]. Similarly, the compatibility with high-voltage cathodes like NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂) addresses a critical challenge in developing high-energy-density lithium metal batteries. The extension of SN-based electrolytes to sodium metal systems with excellent high-temperature performance further demonstrates the versatility of this approach across different battery chemistries and operating conditions [6].
System Setup: For investigating ion transport mechanisms in SN-based electrolytes, begin by constructing the initial simulation system using CHARMM-GUI or similar tools [7]. Create a simulation box containing PEO polymer chains, LiTFSI salt ions, and SN molecules at the desired loading percentage. The SN loading can vary depending on the research objectives, with typical concentrations ranging from 10-30% by weight. Ensure the system is properly solvated and neutralized by adding appropriate counterions. Use the GAUSSIAN 03 software package with density functional theory (DFT) at the B3LYP/6-31G(d) level for geometrical optimization of SN molecules and other components [7]. This optimization step is crucial for obtaining accurate force field parameters that describe molecular interactions.
Simulation Parameters: Employ the GROMACS 5.0 software package or similar molecular dynamics simulation tools for production runs [7]. Use the CHARMM or OPLS-AA force fields for describing intermolecular interactions. After energy minimization using the steepest descent algorithm, perform equilibration in stages: first in the NVT ensemble (constant number of particles, volume, and temperature) for 1-2 ns, followed by NPT ensemble (constant number of particles, pressure, and temperature) for an additional 2-5 ns. Maintain temperature using the Nosé-Hoover thermostat and pressure using the Parrinello-Rahman barostat. Conduct production runs for at least 50-100 ns with a time step of 1-2 fs, saving trajectories every 10 ps for subsequent analysis [1].
Analysis Methods: Calculate ionic diffusivities using the Einstein relation from mean squared displacement (MSD) plots of ions over time. Determine ion-pair relaxation timescales by analyzing the residence time of ion pairs (e.g., Li⁺-TFSI⁻) using continuous autocorrelation functions. Investigate polymer segmental dynamics through backbone dihedral angle transitions and segmental mean squared displacement. Employ the g_wham tool in GROMACS for potential of mean force (PMF) calculations using umbrella sampling techniques [7]. For this, extract equidistant windows along the reaction coordinate (e.g., ion translocation pathway) with a spacing of 0.1 nm, applying a harmonic force constant of 1000 kJ·mol⁻¹·nm⁻² to restrain the ions in each window, and run independent 10-ns simulations for each window [7].
Sample Preparation: Prepare SN-based electrolyte films by dissolving PEO and LiTFSI salt in acetonitrile with varying amounts of SN (typically 10-40% by weight). For cross-linked systems, add appropriate initiators (e.g., benzoyl peroxide) and cross-linking agents before casting. Pour the solution onto PTFE molds and allow the solvent to evaporate slowly under controlled humidity conditions (<20% RH). Alternatively, use doctor blade coating to achieve uniform thicknesses between 20-100 μm. Dry the resulting films under vacuum at 60°C for 24 hours to remove residual solvent before characterization [3]. For composite electrolytes containing fillers, disperse the filler particles uniformly using ultrasonication prior to casting.
Electrochemical Measurements: Perform ionic conductivity measurements using electrochemical impedance spectroscopy (EIS) over a frequency range of 1 Hz to 1 MHz with an amplitude of 10 mV. Use stainless steel (SS)|electrolyte|SS symmetric cells for these measurements. Calculate ionic conductivity from the bulk resistance (R₆) obtained from the Nyquist plot intercept with the real axis, using the formula σ = L/(R₆×A), where L is electrolyte thickness and A is contact area. Determine activation energy from Arrhenius plots of ionic conductivity measured at temperatures ranging from 25°C to 75°C [5]. Evaluate Li⁺ transference number using the Bruce-Vincent method combined with DC polarization and AC impedance measurements in Li|electrolyte|Li symmetric cells. Assess electrochemical stability window through linear sweep voltammetry (LSV) from open-circuit voltage to 6 V vs. Li/Li⁺ at a scan rate of 1 mV s⁻¹ using SS as working electrode and Li as counter/reference electrode.
Interface Analysis: Characterize the electrolyte/electrode interface using a combination of scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). For SEM analysis, carefully disassemble cycled cells in an argon-filled glove box and gently wash the electrode surface with dimethyl carbonate to remove residual salt before examination. For XPS analysis, use a monochromatic Al Kα source and carefully transfer samples without air exposure using a specialized transfer vessel. Depth profile the solid electrolyte interphase (SEI) by employing argon sputtering in intervals of 30-60 seconds between measurements [3].
The ion transport mechanisms in SN-based electrolytes involve complex molecular motions that can be visualized through schematic diagrams. The following diagrams illustrate key transport pathways identified through molecular dynamics simulations and experimental studies.
Diagram 1: Ion transport mechanisms in SN-loaded PEO-based electrolytes showing distinct pathways for Li⁺ cations and TFSI⁻ anions. Lithium ion transport depends on multiple factors including ion-pair dissociation, polymer segmental dynamics, and SN-assisted transport, while TFSI⁻ anion diffusion primarily correlates with ion-pair relaxation timescales [1] [2].
Diagram 2: Unique swing motion mechanism of Li⁺ transport in SN-based molecular crystals. Two SN molecules cooperate in Li⁺ transport: one creates an electronegative region through conformation change while the other executes a swing motion that carries the adjacent Li⁺ to the vacancy site, enabling one-dimensional hopping with low activation energy [4].
The corrosive nature of cyanide groups in SN toward lithium metal anodes represents a significant challenge for practical implementation of SN-based electrolytes. To address this issue, researchers have developed several stabilization strategies focused on creating effective barrier layers between the electrolyte and anode. A common approach involves incorporating additives such as fluoroethylene carbonate (FEC), lithium difluoro(oxalato)borate (LiODFB), and lithium nitrate (LiNO₃) that facilitate the formation of a stable solid electrolyte interphase (SEI) film on lithium anodes [3]. These additives undergo reductive decomposition prior to SN molecules, creating a protective layer that prevents direct contact between SN and the lithium metal surface. While effective initially, this strategy faces limitations due to additive consumption during cycling, necessitating approaches that provide long-term protection.
Alternative stabilization methods focus on physical confinement of SN molecules to limit their mobility and access to the lithium anode surface. The introduction of nanosized fillers such as SiO₂, Al₂O₃, or TiO₂ has proven effective in immobilizing SN molecules on filler surfaces through Lewis acid-base interactions [3]. Similarly, cross-linked polymer networks can trap SN molecules within their matrix, reducing SN mobility while maintaining ionic conductivity. These approaches not only address the corrosion issue but also provide additional benefits such as enhanced mechanical strength that suppresses lithium dendrite growth. The effectiveness of these strategies is evidenced by improved cycling stability, with some systems demonstrating stable operation for over 1000 cycles in lithium metal batteries [3].
A groundbreaking approach to interface stabilization involves the conformation inversion of SN molecules through specific chemical interactions. This innovative strategy employs poly-(lithium 2-acrylamido-2-methylpropanesulfonic acid) (PAMPSLi) brushes grafted onto polyethylene separators (PE-g-PAMPSLi) to interact with both cyanide groups of SN molecules [3]. Unlike conventional anchoring methods that fix only one cyanide group while leaving the other free to cause corrosion, the conformation inversion approach effectively restricts both terminal groups through coordination with sulfonate groups in PAMPSLi. This comprehensive restriction prevents either cyanide group from contacting the lithium anode surface, fundamentally addressing the corrosion problem at the molecular level.
The conformation inversion strategy provides multiple benefits beyond corrosion suppression. The PAMPSLi brushes create directed Li⁺ transport channels that regulate ion flux at the electrolyte/anode interface, promoting uniform lithium deposition and further inhibiting dendrite formation [3]. Additionally, these brushes contribute to the formation of a LiF/Li₃N-rich SEI with excellent stability and fast Li⁺ conductivity. The effectiveness of this approach is demonstrated by exceptional electrochemical performance, including Li|LiFePO₄ cells maintaining a discharge specific capacity of 115.0 mAh g⁻¹ after 1500 cycles at 3C rate, and Li|NCM811 cells exhibiting 70% capacity retention after 450 cycles at 1C rate [3]. This molecular-level engineering represents a significant advancement in interface design for solid-state lithium metal batteries.
Recent research has successfully extended the application of SN-based electrolytes to sodium metal batteries (SMBs), demonstrating their versatility beyond lithium-based systems. Novel thin gel polymer electrolytes (36 μm) comprising SN, poly(ethylene glycol) methyl ether methacrylate (PEGDMA), and sodium-difluoro(oxalato)borate (NaDFOB) have been developed for high-voltage SMBs with ultralong lifespan [6]. These SN-based electrolytes enable exceptional performance in sodium systems, including unprecedented stability in Na||Na symmetric cells for up to 6000 hours and outstanding cycling performance in Na||Na₃V₂(PO₄)₃ configurations for 1000 cycles at 60°C. Most impressively, these electrolytes demonstrate remarkable oxidative stability, maintaining 94.34% capacity retention after 1000 cycles at an exceptionally high voltage of 4.7V with a coulombic efficiency of 99.71% [6].
The successful implementation of SN-based electrolytes in sodium battery systems highlights their universal applicability across different alkali metal chemistries. The fundamental ion transport mechanisms operative in lithium systems appear to translate effectively to sodium systems, with SN molecules facilitating cation transport through similar molecular motions. However, important differences in cation size and coordination chemistry necessitate optimization of SN concentration and polymer matrix composition specifically for sodium ions. The demonstrated compatibility of SN-based electrolytes with high-voltage cathodes in sodium systems is particularly significant, as oxidative stability at voltages above 4.5V represents a major challenge for conventional organic electrolytes [6]. This breakthrough opens new possibilities for developing high-energy-density sodium metal batteries with enhanced safety profiles.
Despite significant progress, several research challenges remain to be addressed for the widespread commercialization of SN-based electrolytes. Long-term interfacial stability requires further improvement, particularly for high-energy-density configurations with thin lithium anodes. The development of multifunctional additives that simultaneously address SN corrosion, dendrite suppression, and cathode stability would represent a significant advancement. Additionally, scalable manufacturing processes for SN-based electrolytes with uniform thickness and controlled microstructure need to be developed for commercial deployment.
Future research priorities should include the precise manipulation of SN molecular conformation through advanced polymer design and filler engineering to optimize ion transport while minimizing corrosion effects. Exploration of novel polymer matrices beyond PEO that offer improved compatibility with SN and enhanced mechanical properties represents another promising direction. Furthermore, the extension of conformation inversion strategies to other plastic crystal electrolyte systems could unlock new opportunities in solid-state battery technology. As research advances, SN-based electrolytes are poised to play a crucial role in the development of safe, high-energy-density batteries for electric vehicles and grid storage applications.
The most effective and well-documented technique for reducing succinonitrile sublimation is to blend it with a polymer to form a composite electrolyte or plastic crystal electrolyte (PCE). This approach tackles sublimation at its root by integrating the small, volatile succinonitrile molecules into a more robust polymer matrix.
Key Mechanism: The addition of specific polymers to a succinonitrile-based electrolyte has been shown to shift the onset of the sublimation process to higher temperatures [1]. This occurs because the polymer forms a framework that restricts the mobility and release of succinonitrile molecules.
Effective Polymers: Research indicates that several polymers are effective for this purpose when added to a succinonitrile and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) mixture [1]:
These polymers not only reduce sublimation but also improve the mechanical strength of the material, making it more practical for use in devices [1].
The following methodology is adapted from published procedures for creating stable, succinonitrile-based plastic crystal electrolytes [1].
Materials:
Procedure:
When handling succinonitrile-d4 and preparing composites, please adhere to standard laboratory safety protocols and be aware of its basic properties [2] [3]:
| Property | Value / Information |
|---|---|
| Melting Point | 49 - 56 °C [2] [3] |
| Flash Point | 113 °C (closed cup) [2] |
| Hazard Codes | T (Toxic) [3] |
| Risk Statements | Toxic if in contact with skin, if swallowed, or if inhaled [3] |
| Safety Statements | Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately [3] |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low ionic conductivity in the final composite | Inhomogeneous mixture; poor ion dissociation. | Ensure complete melting and extended stirring for a uniform mixture. Confirm the quality of the lithium salt [1]. |
| Polymer does not dissolve fully | Processing temperature too low; incompatible polymer batch. | Maintain a consistent temperature of 70°C during mixing. Verify the polymer's specifications and ensure it is dry [1]. |
| Material remains sticky or lacks mechanical integrity | Insufficient polymer content; incorrect cooling rate. | Ensure the polymer is added at 10% w/w. Allow the composite to cool slowly and uniformly [1]. |
The following diagram summarizes the experimental workflow for creating a sublimation-resistant polymer composite:
Q1: Why does the mechanical strength decrease when I add Succinonitrile to a polymer electrolyte?
Q2: What are the standard methods for testing the mechanical stability of these composites?
Q3: With what materials can Succinonitrile be combined to improve mechanical strength?
PVDF-HFP (a common matrix for electrospun membranes) [2] and Epoxy resins (which form a rigid, cross-linked network) [1].LLZTO (Li₆.₅La₃Zr₁.₅Ta₀.₅O₁₂), which adds mechanical rigidity and can enhance Li⁺ conduction [2].Glutaronitrile (GN) can modify the conductive matrix, though the direct mechanical impact is less documented [3].| Problem & Symptoms | Possible Cause | Solution & Experimental Protocol |
|---|
| Problem 1: Electrolyte film is too soft and tacky • Film deforms easily • Difficult to handle | High plasticizer content: Excessive SN relative to the structural polymer (e.g., PEO, PVDF-HFP) overly softens the matrix. | Solution: Integrate a rigid polymer or ceramic filler. Protocol:
PVDF-HFP [2].PVDF-HFP, LLZTO ceramic filler, and the SN/LiTFSI mixture [2].LLZTO (e.g., 5-15 wt%).The table below summarizes key properties from the literature to help you select a composite strategy.
| Composite System | Key Component for Mechanical Stability | Reported Ionic Conductivity (at room temp) | Reported Mechanical Property (Young's Modulus) | Reference |
|---|---|---|---|---|
| PVDF-HFP-LLZTO-SN | PVDF-HFP electrospun matrix + LLZTO filler | ~1.11 mS·cm⁻¹ | Good, self-standing flexible membrane (specific value not reported) | [2] |
| Epoxy/SN-LiTFSI | Rigid, cross-linked Epoxy network | ~0.1 mS·cm⁻¹ | ~10 MPa (with 50 wt% SN/LiTFSI) | [1] |
| PEO/TMSN | Tetramethyl Succinonitrile (TMSN) as solid plasticizer | > 10⁻⁹ S·cm⁻¹ | Thermally stable up to 75°C | [4] |
The following diagram outlines a general methodology for developing and optimizing a mechanically stable succinonitrile-based composite electrolyte.
Here are answers to common experimental questions about using succinonitrile as a solid-state electrolyte.
Q1: What is the typical ionic conductivity achievable with a succinonitrile-based solid electrolyte? The conductivity depends on the specific composition. For instance, a composite solid electrolyte combining Succinonitrile with lithium lanthanum titanate (LLTO) has been reported to achieve a remarkable ionic conductivity of 2.5 mS cm⁻¹ at room temperature [1]. In other systems, such as those blended with PEO, conductivities on the order of 10⁻⁴ S cm⁻¹ are common [2].
Q2: How does succinonitrile improve the performance of a solid polymer electrolyte? Succinonitrile acts as a highly effective solid plasticizer [2]. Its primary roles are:
Q3: My solid-state battery has poor cycle life. What could be the issue? Poor cycling stability is often linked to interfacial instability. Succinonitrile can be involved in undesired side reactions at the electrode surface. A strategy to mitigate this is to incorporate ceramic fillers like LLTO, which have been shown to stabilize the interface and suppress side reactions, leading to cells that can cycle over 1,000 times [1].
Q4: Can succinonitrile-based electrolytes work with high-voltage cathodes? Yes, with proper formulation. Research has shown that gel polymer electrolytes incorporating succinonitrile can demonstrate high anodic stability, with electrochemical oxidation potentials reaching up to 5.1 V [1]. This makes them suitable for use with high-voltage cathode materials.
| Issue & Symptom | Possible Root Cause | Suggested Solution & Optimization Strategy |
|---|---|---|
| Low Ionic Conductivity: Poor performance at room temperature. | High crystallinity of the polymer matrix; poor ion dissociation. | Optimize SN ratio. Incorporate 15-25 mol% SN to plasticize PEO and reduce crystallinity [2]. Add ceramic fillers (LLTO) to create additional ion-conduction pathways [1]. |
| Mechanical Instability: Electrolyte is too soft or brittle. | Over-plasticization from excessive SN; phase separation. | Fine-tune blend composition. For PEO:SN blends, maintain SN content at or below 0.15 mole fraction to avoid phase separation and preserve mechanical integrity [2]. |
| Interfacial Instability & Poor Cycling: High resistance, rapid capacity fade. | Unstable Solid-Electrolyte Interphase (SEI); side reactions between SN and Li metal. | Use interface-stabilizing salts. Employ salts like NaDFOB (for Na batteries) to form robust SEI films [3]. Apply a protective coating on the cathode or use ceramic fillers (LLTO) to mitigate side reactions [1]. |
| Material Degradation: Changes in color or properties over time. | Thermal instability; chemical decomposition. | Control processing temperature. Ensure all processing and testing is below SN's thermal degradation onset temperature (~75°C for some blends) [2]. Store and handle in an inert atmosphere. |
This protocol outlines the methodology for creating a basic succinonitrile-modulated polymer electrolyte film, based on procedures described in the literature [2].
Workflow Diagram: Electrolyte Preparation
Materials:
Procedure:
The search results did not yield specific data on the deuterated compound This compound regarding its ionic conductivity or enhancement effect. While its basic molecular structure and properties like melting point (49-56 °C) are available [4], its electrochemical performance may differ from standard succinonitrile.
Recommendation: For experimental work specifically on this compound, I suggest you:
The following table summarizes quantitative findings on how succinonitrile affects thermal stability in electrolytes, based on an Accelerating Rate Calorimetry (ARC) study.
| Parameter | Commercial LiPF₆ Electrolyte (Control) | LiFSI Electrolyte with Succinonitrile Additive |
|---|---|---|
| SEI Decomposition Onset Temperature | 109 °C | 97 °C [1] |
| Maximum Thermal Runaway Temperature | 417 °C | 285 °C [2] [1] |
| Reaction Enthalpy (ΔH) | 5.26 kJ | 2.068 kJ [2] [1] |
Key Interpretation of Data:
The search results indicate that Accelerating Rate Calorimetry (ARC) is a core methodology for evaluating the thermal stability of electrolytes containing succinonitrile [2] [1]. The workflow can be generalized as follows:
I was unable to find specific information for succinonitrile-d4 (deuterated succinonitrile) or its optimization in the search results. All data pertains to the standard compound in a very specific battery chemistry context.
To proceed with your research, I suggest the following steps:
The table below summarizes key quality attributes and techniques used for purity assessment, drawing from general succinonitrile research and supplier data.
| Assessment Method | Key Measured Parameters / Quality Attribute | Typical Specification / Result for Succinonitrile | Applicability to Succinonitrile-d4 |
|---|---|---|---|
| Isotopic Purity Analysis | Atom % Deuterium (D) [1] | 98 atom % D [1] | Primary method for confirming deuterium enrichment |
| Chemical Purity Analysis | Assay (Chemical Purity) [1] | 99% (CP) [1] | Confirms high chemical purity of the deuterated compound |
| Chromatography (HPLC) | Purity and Separation from Impurities [2] | Well-defined peak for SCN; can isolate impurities [2] | Suitable for chemical purity and impurity profiling |
| Melting Point (MP) | Melting Point Plateau [3] | Sharp MP at 58°C; contamination broadens/lowers MP [3] | MP: 49-56 °C (lit.) [1]. Useful for bulk purity assessment. |
| Thermal Analysis (DSC/TGA) | Phase Transition Temperatures, Thermal Stability [4] | MP: 58°C; Solid-solid TPC: -38°C [4] | Confirms thermal behavior and stability under experimental conditions |
This method separates and quantifies succinonitrile from its chemical impurities [2].
This classic method is highly effective for detecting contamination from incompatible materials, as even small impurities can significantly alter the melting point [3].
For a comprehensive assessment, you can follow this logical workflow that integrates the methods described above:
Q1: The melting point of my this compound sample is broad and lower than expected. What does this indicate?
Q2: Can I use the same HPLC method for both regular succinonitrile and its deuterated version?
Q3: What is the most critical piece of data for confirming sample purity?
The table below summarizes the key physical properties of Succinonitrile, which are expected to be very similar to those of Succinonitrile-d4 [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C4H4N2 (C4D4N2 for -d4) [4] [3] |
| Molecular Weight | 80.09 g/mol (84.11 g/mol for -d4) [4] [3] |
| Appearance | Colorless to light brown crystals or waxy solid [1] [2] [5] |
| Melting Point | 49 - 56 °C (for -d4) / 50 - 54 °C [1] [2] [3] |
| Boiling Point | 268.5 ± 13.0 °C at 760 mmHg [3] [5] |
| Flash Point | 113 - 141 °C (closed cup) [2] [3] [5] |
| Water Solubility | Slightly soluble (50-100 mg/mL at 21°C) [3] [5] |
| Density | ~1.0 g/cm³ [3] |
| Vapor Density | 2.1 (Heavier than air) [5] |
Succinonitrile is highly toxic and poses several health risks. The table below outlines its hazard classification [1] [2] [3].
| Hazard Aspect | Classification |
|---|---|
| GHS Signal Word | Warning [1] [3] |
| GHS Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [1] [3] | | Target Organs | Eyes, skin, respiratory system, central nervous system, cardiovascular system [5] |
Symptoms of Exposure: Exposure can cause irritation to the eyes, skin, and respiratory system. Systemic effects may include headache, dizziness, weakness, confusion, convulsions, blurred vision, difficulty breathing, abdominal pain, nausea, and vomiting [5].
The following diagram illustrates the key steps for safely handling this compound in the laboratory:
Reactivity and Incompatibilities: Succinonitrile is incompatible with strong acids, strong bases, and strong oxidizing agents (e.g., peroxides). It can react violently with strong oxidizing acids and is hydrolyzed exothermically in both aqueous acid and base to give carboxylic acids [5].
If exposure occurs, take the following measures and seek immediate medical attention [5]:
Q1: What is the main difference between Succinonitrile and this compound? this compound is the isotopically labeled form where the four hydrogen atoms are replaced by deuterium (a heavier isotope of hydrogen) [4]. This makes it useful as an internal standard in analytical techniques like mass spectrometry but does not significantly alter its fundamental chemical reactivity or toxicity.
Q2: How should I store this chemical? It is recommended to store this compound in a refrigerator to maintain its stability [1] [5]. The container should always be kept tightly closed.
Q3: What is the proper way to clean up a spill? For small spills, dampen the solid material with isopropyl alcohol (IPA) to suppress dust. Carefully transfer the dampened material to a suitable, labeled container. Wipe the area with absorbent paper dampened with IPA and seal all contaminated materials (including gloves) in a vapor-tight plastic bag for disposal. Solvent-wash all contaminated surfaces with IPA, followed by washing with a strong soap and water solution [5].
The search results provide detailed safety information for Succinonitrile (CAS 110-61-2), which is directly applicable to the deuterated form. However, to ensure absolute accuracy in your laboratory, you must:
Q1: What are the basic identifiers and properties of Succinonitrile-d4?
The table below summarizes the key physicochemical data for this compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 23923-29-7 [1] |
| Isotopic Purity | 98 atom % D [1] |
| Assay | 99% (CP) [1] |
| Physical Form | Solid [1] |
| Melting Point | 49-56 °C [1] |
Q2: What are the specific hazard classifications and safe storage practices?
Based on the supplier's safety data, the primary hazards and storage requirements are as follows [1]:
| Category | Specifics |
|---|---|
| GHS Hazard Statements | Warning - May be harmful if swallowed (H302). - Causes skin irritation (H315). - Causes serious eye irritation (H319). - May cause respiratory irritation (H335) [1]. |
| Target Organ | Respiratory system [1]. |
| Storage Class Code | 11 - Combustible Solids [1]. |
| Flash Point | 113 °C (235.4 °F) - closed cup [1]. |
Q3: How should I store this compound? Store as a combustible solid in a cool, well-ventilated area. Keep the container tightly closed. Since it is a solid with a melting point around 58 °C, ensure storage temperatures are kept well below this point and away from any potential ignition sources [1] [2].
Q4: What should I do if I encounter issues with the solid material before use?
For your technical support documents, the following workflow outlines the key steps for safe handling and troubleshooting:
Q1: Why is my Succinonitrile-d4 peak missing or has very low intensity in LC-MS?
Q2: Why do I see a high background for my deuterated standard's transition?
Q3: What causes retention time shifts for my analyte?
The following table outlines frequent problems, their possible causes, and corrective actions based on general LC-MS and GC-MS principles.
| Problem | Possible Causes | Suggested Remedies |
|---|---|---|
| Missing or Low Peak | In-source fragmentation/H-D exchange [1] | Monitor alternative product ions; Re-optimize MS parameters with the LC flow. |
| Incorrect solvent for standard preparation [1] | Prepare standard solutions in a solvent that matches the initial mobile phase composition. | |
| Active sites in inlet/column (GC) [3] | Trim GC column inlet; use deactivated liners and inert stationary phases. | |
| High Background Noise | Co-eluting interferences [1] | Improve chromatographic separation; use selective MRM transitions. |
| Buffer/mobile phase clusters [1] | Change buffer (e.g., from acetate to formate); use high-purity reagents. | |
| Peak Tailing | Active sites in the system [3] | Ensure system is deactivated; use presilylated liners and inert columns. |
| Secondary interactions with stationary phase | Use a stationary phase that matches analyte polarity; regularly trim and maintain the column. | |
| Retention Time Shifts | Unstable flow rate or pressure [2] | Check for pump leaks or malfunctions; perform system pressure test. |
| Inconsistent column temperature [2] | Use a column thermostat; verify oven temperature stability. | |
| Improper mobile phase preparation/pH [2] | Freshly prepare and mix mobile phase thoroughly; cover reservoirs to prevent evaporation. | |
| Insufficient column equilibration [2] | Increase equilibration time between gradient runs (e.g., 10-15 column volumes). |
The following workflow is adapted from a published issue with Succinic-d4 acid analysis in HILIC-MS/MS mode, which provides a useful template for troubleshooting this compound [1].
Materials and Methods:
Step-by-Step Procedure:
Here are common issues and solutions you might encounter when working with succinonitrile polymer systems:
| Problem & Phenomenon | Possible Root Cause | Proposed Solution |
|---|
| Low Ionic Conductivity: Poor performance in cell tests. | High crystallinity of polymer matrix (e.g., PEO); poor ion dissociation [1] [2] [3]. | Optimize plasticizer content (e.g., 50 wt% SN) [4] or use cross-linking (e.g., PEGDMA, ETPTA) to create stable ion channels [5] [6]. | | Mechanical Instability: Film is too soft or brittle. | Trade-off between ionic conductivity (needs amorphous phase) and mechanical strength (needs structural order) [3]. | Incorporate fillers (e.g., 60 wt% LLZTO) [7] or cross-linking [5] [6] to reinforce structure without sacrificing too much conductivity. | | Electrochemical Instability: Decomposition at high voltage. | Limited intrinsic stability of SN or polymer matrix at high voltages [7]. | Use high-voltage stable salts (e.g., NaDFOB for Na-cells) [5] or utilize in-situ polymerization to create more stable interfaces [6]. | | Phase Separation: Uneven film with opaque spots. | Poor miscibility of components (e.g., TMSN in PEO at x > 0.15 mole) [1]. | Fine-tune blend composition to stay within miscibility limits. For PEO:TMSN, keep mole fraction ≤ 0.15 [1]. Ensure thorough mixing and controlled drying/setting. |
Q1: What is the typical function of succinonitrile in a solid polymer electrolyte? Succinonitrile acts as a solid plasticizer and ion-conducting medium [1] [3]. Its primary role is to reduce the crystallinity of the primary polymer matrix (like PEO), which creates more pathways for ion movement. Furthermore, its high dielectric constant aids in the dissociation of lithium or sodium salts, increasing the number of free charge carriers [1].
Q2: What are the standard methods for characterizing these polymer electrolytes? A comprehensive characterization involves several techniques:
Q3: The search results mention "in-situ polymerization." What is its advantage? In-situ polymerization involves casting the precursor mixture (monomers, SN, salts) directly onto the electrode and then polymerizing it inside the cell. This method creates tight and conformal interfacial contact between the electrolyte and the electrodes, which significantly reduces interfacial resistance and improves battery performance and lifespan [6].
The following workflow details a method for preparing a composite electrolyte, inspired by the synthesis of a high-performance membrane reported in the search results [7].
Title: SN Composite Electrolyte Preparation
Procedure:
The table below summarizes quantitative data from recent studies to help you benchmark your experimental results.
| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Li+/Na+ Transference Number | Key Additive/Strategy | Ref. |
|---|
| CSE60–cellulose (pSCN/LLZTO) | 3.54 × 10⁻⁵ (at 30°C) | 0.89 | 60 wt% LLZTO filler | [7] | | GPE-SLFE (SN/ETPTA network) | 1.61 × 10⁻³ (at 25°C) | 0.489 | In-situ cross-linking | [6] | | SN_E [(1-x)SN: xPEO] matrix | 2.1 × 10⁻³ (at 25°C) | - | 50 wt% SN plasticizer | [4] | | Blend 1_E [(1-x)SN: xPEO] matrix | 4.3 × 10⁻⁴ (at 25°C) | - | Optimized PEO/SN blend | [4] | | TMSN Blend [(1-x)PEO: xTMSN] | ~1 × 10⁻⁴ (at 25°C) | - | Tetramethyl succinonitrile plasticizer | [1] |
After preparing your electrolyte, follow a systematic characterization workflow to evaluate its properties thoroughly.
Title: Electrolyte Characterization Workflow
The search results do not contain specific studies on succinonitrile d4 (the deuterated form). While the fundamental principles of blending and optimization are expected to be similar, deuterium can introduce kinetic isotope effects that may slightly alter reaction rates, polymerization behavior, and vibrational modes (FT-IR spectra).
When adapting these protocols for d4, closely monitor:
Succinonitrile is a plastic crystal with a plastic crystalline phase between -30 °C and its melting point at 58 °C [1]. Its high dielectric constant and ability to solvate various salts and polymers make it a popular base for solid-state electrolytes [2] [1]. The electrochemical stability window (ESW) defines the voltage range where the electrolyte does not decompose. Expanding this window is crucial for high-voltage battery applications [3].
Key strategies to improve the electrochemical stability of SN-based systems include:
The table below summarizes quantitative data from recent studies for easy comparison.
Table 1: Electrochemical Performance of Modified Succinonitrile-Based Electrolytes
| Modification System | Ionic Conductivity (S cm⁻¹) | Electrochemical Stability Window (V vs. Li⁺/Li) | Li⁺ Transference Number | Key Performance Metrics | Ref |
|---|---|---|---|---|---|
| PCE + PAN Polymer | ~1 × 10⁻⁴ (at 25°C) | ≥4.5 | Not specified | Greatly enhanced mechanical strength. | [1] |
| PEO/β-CD/SN Electrolyte | 6.5 × 10⁻⁵ (at 30°C) | Not specified | 0.33 (at 80°C) | Stable Li stripping/plating for >1100 h. | [4] |
| pSCN/LLZTO–Cellulose | 3.54 × 10⁻⁵ (at 30°C) | 0 - +4.98 | 0.89 | Capacity retention of 88.59% over 200 cycles (LNMO cathode). | [5] |
| Self-Adaptive Electrolyte | Not specified | Dynamically Expanded | Not specified | Enables stable battery operation beyond conventional limits. | [3] |
| (PEO–TMSN) Blend | ~1 × 10⁻⁴ (at 25°C) | Not specified | Not specified | Higher thermal stability (Tm ~171°C). | [2] |
FAQ 1: My SN-based electrolyte has poor mechanical strength and dimensional stability. What can I do?
FAQ 2: I am observing significant sublimation of SN during processing or operation. How can this be mitigated?
FAQ 3: The electrochemical stability window of my electrolyte is too narrow for high-voltage applications.
FAQ 4: I need a higher Li⁺ transference number to minimize concentration polarization.
This protocol enhances mechanical strength and ionic conductivity.
Materials:
Procedure:
Characterization:
This protocol creates an electrolyte with a high Li⁺ transference number and wide ESW.
Materials:
Procedure:
Characterization:
The table below summarizes key performance data for standard Succinonitrile (SN) in composite solid electrolytes, as reported in recent studies:
| Performance Metric | Reported Value | Experimental Context |
|---|---|---|
| Ionic Conductivity | ( 1.93 \times 10^{-4} ) S/cm [1] | LTPO composite electrolyte at room temperature [1] |
| ( 1.3 \times 10^{-4} ) S/cm [2] | In situ polymerized composite electrolyte at 30°C [2] | |
| Electrochemical Window | ~4.9 V vs. Li/Li⁺ [2] | Composite solid electrolyte [2] |
| Li-ion Transference Number | 0.84 [2] | Composite solid electrolyte [2] |
| Cycle Stability | >600 hours [2] | Li symmetric cell at 0.1 mA cm⁻² [2] |
To conduct a rigorous comparison between Succinonitrile-d4 and its protonated form, you could structure your research around the following key performance categories and experimental protocols:
| Comparison Dimension | Key Performance Indicators (KPIs) | Suggested Experimental Protocols |
|---|---|---|
| Ionic Transport | Ionic conductivity, Activation energy, Li-ion transference number | Electrochemical Impedance Spectroscopy (EIS), DC polarization method [1] [2] |
| Electrochemical Stability | Electrochemical stability window, Oxidation potential | Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) [2] |
| Interfacial Properties | Interfacial resistance with Li metal, Cycle life in symmetric cells, Critical current density | Li symmetric cell cycling, EIS measurement over time [1] [2] |
| Thermal & Mechanical | Phase transition temperature, Thermal decomposition onset, Mechanical flexibility | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Structural Analysis | Li-ion coordination, Polymer interaction, Crystallinity | Raman Spectroscopy, Fourier-Transform Infrared Spectroscopy (FT-IR), X-Ray Diffraction (XRD) [1] [2] |
The diagram below illustrates a logical workflow for conducting this comparative study:
While a validated method for the deuterated form (Succinonitrile d4) is not explicitly detailed, the following table summarizes core parameters from two analytical methods for succinonitrile found in the literature. These can be adapted and validated for the deuterated compound.
| Method Aspect | Gas Chromatography (GC) Method [1] | Liquid Chromatography (HPLC) Method [2] |
|---|---|---|
| Application Context | Doping control in horse urine | General analysis; can be scaled for pharmacokinetics or preparative separation |
| Sample Preparation | Liquid-liquid extraction with diethyl ether | Information not specified in detail |
| Separation Column | Information not specified | Newcrom R1 HPLC column (reverse-phase, low silanol activity) |
| Mobile Phase | Not applicable (GC method) | Acetonitrile, Water, Phosphoric Acid* |
| Detection System | Nitrogen-Phosphorus Detector (NPD) and Mass Spectrometry (MS) | Compatible with various detectors; method is Mass-Spec compatible with formic acid |
| Key Performance Data | Recovery: ~80%; Linear Range: Demonstrated for 1.0 and 2.0 µg/mL | Information not specified |
| Validation Highlights | Recovery and precision (RSD <10%) reported | Scalability and MS-compatibility noted |
*For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid [2].
Developing a validated method for Succinonitrile d4 likely involves adapting an existing method with the deuterated standard. The following diagram illustrates the core workflow for this process:
The specific experimental protocols referenced in the workflow above are as follows:
Since the search results lack a complete, pre-validated method for Succinonitrile d4, you will need to build upon the existing frameworks. Here are some practical steps:
The core difference lies in their molecular structure, which directly influences their material properties. The table below summarizes the key quantitative comparisons.
| Property | Succinonitrile (SN) | Tetramethyl Succinonitrile (TMSN) |
|---|---|---|
| Chemical Structure | N≡C−CH₂−CH₂−C≡N [1] | N≡C−(CH₃)₂C−C(CH₃)₂−C≡N [1] |
| Molecular Weight | 80.09 g mol⁻¹ [1] | 136.2 g mol⁻¹ [1] |
| Melting Point (Tm) | 58 °C [1] | 170.5 °C - 171 °C [1] [2] [3] |
| Solid-Solid Phase Transition (Tpc) | -38 °C [1] | ~71 °C [2] [3] |
| Dielectric Constant (ε) | 55 at 25°C, 63 at 58°C [1] | Information not specified in search results |
| Donor Number | 14 kcal mol⁻¹ [1] | Information not specified in search results |
| Primary Function in Electrolytes | Plasticizer & solid solvent [1] | Solid plasticizer [1] [3] |
The replacement of hydrogen atoms with four methyl groups in TMSN leads to its higher molecular weight and significantly elevated thermal transition points compared to SN [1]. This makes TMSN more suitable for applications requiring high-temperature stability.
Both compounds excel in different areas of electrolyte development, as shown in the performance comparison below.
| Application / Performance Metric | Succinonitrile (SN) | Tetramethyl Succinonitrile (TMSN) |
|---|
| Ionic Conductivity (σ25°C) | • In PEO blends: ~10⁻⁴ S cm⁻¹ [1] • As additive in MOILE: Increased from ~14 to ~26 mS·cm⁻¹ [4] | • In PEO-based SPE: >10⁻⁴ S cm⁻¹ [2] [3] | | Activation Energy (Ea) | • In molecular crystals: ~28-34 kJ mol⁻¹ (simulated) [5] | • In PEO-based SPE: ~0.083 eV (≈8 kJ mol⁻¹) [2] [3] | | Impact on Crystallinity | Reduces crystallinity of PEO matrix [1] | Reduces PEO crystallinity; forms amorphous phase at x=0.1-0.15 mol fraction [1] [3] | | Device Performance | • DSSC Efficiency: η ≈ 2–3.7% [1] • LIBs: Improves capacity retention in LiCoO₂ cathodes [4] | • DSSC Efficiency: η ≈ 3.5% (vs. 0.5% for TMSN-free electrolyte) [1] [3] |
TMSN's primary application in the literature is as a solid plasticizer in solid polymer electrolytes (SPEs) for Dye-Sensitized Solar Cells (DSSCs) [1] [3]. Its key advantage is drastically improving the performance of PEO-based electrolytes by reducing their crystallinity, which facilitates easier ion transport [2].
SN has a wider range of applications. It is used not only as a plasticizer in SPEs for DSSCs [1] but also as a key component in molecular crystal electrolytes for all-solid-state lithium-ion batteries [5] and as a high-performance additive in liquid and mixed electrolytes for lithium-metal batteries [6] [4]. Its function extends to modifying the solvation structure and contributing to the formation of conductive interface layers (like LiF and Li₃N) on both anodes and cathodes [6].
To ensure the reproducibility of the data presented, here is a summary of the common experimental methodologies used in the cited research.
The following diagram illustrates how SN and TMSN function as plasticizers within a solid polymer electrolyte, a mechanism central to their performance.
This mechanism shows that by disrupting the ordered structure of the polymer matrix, these plastic crystals create more pathways and greater mobility for ions to move, thereby boosting the electrolyte's overall conductivity [1].
A critical consideration for researchers, particularly in drug development, is toxicity. A study from 1983 directly compared the teratogenic (potential to cause birth defects) potential of both compounds in hamsters [7]. While the full text and specific results were not available in the search results, the very existence of this comparative study indicates that both SN and TMSN have recognized toxicological profiles that must be evaluated before any laboratory handling. You should consult up-to-date safety data sheets (SDS) and specialized toxicological databases for comprehensive safety information.
To summarize the selection criteria for these two plastic crystals:
| Electrolyte System | Battery Type | Reported Stability Window (V vs. Li/Li+ or Na/Na+) | Key Supporting Data | Source Citation |
|---|---|---|---|---|
| SN-based composite solid electrolyte | Lithium-metal | 4.9 V (vs. Li/Li+) | High ionic conductivity (1.3×10⁻⁴ S cm⁻¹ at 30°C); stable cycling with LFP and NCM cathodes. | [1] |
| SN-based deep eutectic electrolyte | Sodium-ion | Intrinsically safe for high voltage | Nonflammable; enables stable cycling at high voltages; promotes robust electrode-electrolyte interphase. | [2] |
| LLTO-enhanced SN composite electrolyte | Lithium-metal | 5.1 V (vs. Li/Li+) | Remarkable ionic conductivity (2.5 mS cm⁻¹ at room temp.); stable cycling for 1100 cycles with LiFePO₄. | [3] |
| SN-modulated gel polymer electrolyte | Sodium-metal | Stable at 4.7 V (vs. Na/Na+) | Capacity retention of 94.34% after 1000 cycles at 4.7 V; superior oxidative toleration. | [4] [5] |
The electrochemical stability windows cited in the table above are typically determined using a combination of electrochemical techniques and cell tests. The general methodology involves:
Electrolyte Preparation: The SN-based electrolyte is fabricated as described in each study. For example:
Electrochemical Testing:
The workflow below illustrates the general experimental process for characterizing an electrolyte's stability.
The absence of specific data on this compound in the search results suggests it is a more specialized niche. To find the information you need, I suggest the following steps:
| Feature | Succinonitrile (SN) with LiTFSI Systems | Conventional LiPF6 in Organic Carbonates |
|---|---|---|
| Primary Role | Plastic crystal solid electrolyte or solid electrolyte interface (SEI) modifying additive [1] [2] | Conducting salt in liquid electrolyte [1] |
| Ionic Conductivity | ~26 mS·cm⁻¹ (with 5 wt% SN in mixed organic/ionic liquid electrolyte at RT) [1] | Relies on high dielectric constant solvents like Ethylene Carbonate (EC) for dissociation [1] [3] |
| Electrochemical Stability | Wider stability window; forms stable interface with high-voltage cathodes (e.g., LNMO) [1] | Limited stability window (<4.2 V); prone to decomposition at high voltages [4] [1] |
| Thermal Stability | Enhanced; enables operation from -80°C to 100°C; suppresses parasitic reactions [1] | Poor; severe safety risks like flammability and thermal runaway above 70°C [4] [1] |
| Mechanical Properties | Enables fabrication of flexible, solid composite electrolytes [2] | Liquid, requires separate separator |
| Key Advantage | High safety (non-flammable), enables solid-state batteries, stable with Li metal anodes [4] [1] [2] | High room-temperature conductivity, well-established SEI on graphite anodes [1] [3] |
| Main Challenge | Optimizing filler/polymer matrix compatibility; cost; scaling up production [4] [2] | Safety hazards (flammability, leakage), limited voltage window, reacts with Li metal [4] [1] |
1. Ionic Conductivity Enhancement
2. Cycling Performance in Half-Cells
3. Rate Performance in All-Solid-State Batteries
For researchers looking to replicate or build upon these findings, here is a deeper dive into the methodologies.
1. Protocol: Fabricating a PVDF/LLZO/SN Composite Solid Electrolyte This protocol is based on the work constructing a dual-coordination composite electrolyte for all-solid-state batteries [2].
2. Protocol: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity This is a standard method for determining the ionic conductivity of an electrolyte, as used in evaluating the effect of SN [1].
The following diagram illustrates the proposed dual-coordination mechanism through which Succinonitrile enhances composite solid electrolytes, explaining its performance benefits.
This dual-coordination mechanism is key to SN's success in solid-state batteries. It not only enhances ion transport but also ensures good interfacial stability by immobilizing the SN within the polymer matrix [2].
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